2-Amino-5-bromobenzothiazole 3-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-hydroxy-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVPIMXJCKFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C(=N)S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680922 | |
| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216671-97-4 | |
| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the 2-Amino-5-bromobenzothiazole precursor, followed by its N-oxidation to yield the target compound. This document outlines the experimental protocols, relevant quantitative data, and visual representations of the synthetic workflow and reaction pathways.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence:
-
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole. This initial step involves the classical synthesis of 2-aminobenzothiazoles, which utilizes a substituted aniline as the starting material. Specifically, 4-bromoaniline undergoes a reaction with potassium thiocyanate in the presence of bromine and acetic acid to yield the cyclized product, 2-Amino-5-bromobenzothiazole.[1][2] This method is a well-established route for preparing 6-substituted 2-aminobenzothiazoles (the numbering changes based on the context of the starting aniline versus the final benzothiazole product).
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole
This procedure is based on the established synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines.[1][2]
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Add potassium thiocyanate (1.1 equivalents) to the stirred solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bisulfite to remove excess bromine.
-
Make the solution alkaline by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with deionized water, and air dry.
-
Recrystallize the crude solid from ethanol to afford pure 2-Amino-5-bromobenzothiazole.
Quantitative Data for 2-Amino-5-bromobenzothiazole:
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 g/mol | |
| Melting Point | 195-197 °C | [1] |
| Appearance | White solid | [1] |
| Yield | 70% (reported for a similar solid-phase synthesis) | [1] |
Step 2: Synthesis of this compound (Proposed Method)
This proposed protocol is adapted from the N-oxidation of 2-methylbenzothiazole.[3]
Materials:
-
2-Amino-5-bromobenzothiazole
-
Maleic anhydride
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.2 equivalents) in dichloromethane.
-
Cool the solution in an ice-water bath and slowly add 30% hydrogen peroxide (1.5 equivalents). Stir the mixture for 30 minutes to form the peroxy acid in situ.
-
Add a solution of 2-Amino-5-bromobenzothiazole (1 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Quantitative Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₅BrN₂OS |
| Molecular Weight | 245.10 g/mol |
| Appearance | Expected to be a solid |
| Yield | Not determined (dependent on optimization) |
Visualization of Synthetic Pathway and Workflow
Reaction Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow
Caption: Detailed workflow for the synthesis and purification of the target compound.
Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques.
-
For the intermediate, 2-Amino-5-bromobenzothiazole:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The reported ¹H NMR data in MeOD shows signals at δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H) and 7.51-7.53 ppm (m, 2H).[1]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
For the final product, this compound:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the N-oxidation, which is expected to cause shifts in the signals of the protons and carbons in the benzothiazole ring system.
-
Mass Spectrometry (MS): To confirm the addition of an oxygen atom to the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the N-O stretching vibration, which is characteristic of N-oxides.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Safety Considerations
-
Bromine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen peroxide is a strong oxidizing agent. Contact with organic materials should be avoided.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that the N-oxidation step is a proposed method and may require optimization of reaction conditions to achieve the desired yield and purity.
References
Physicochemical Properties of 2-Amino-5-bromobenzothiazole 3-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The following table summarizes the available quantitative data for 2-Amino-5-bromobenzothiazole 3-oxide. It is important to note that much of the publicly accessible data for this specific molecule is computationally derived.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₅BrN₂OS | - | [1][2][3] |
| Molecular Weight | 245.1 g/mol | Computed | [3] |
| CAS Number | 1216671-97-4 | - | [1][2][3] |
| Boiling Point | 419.2 ± 37.0 °C at 760 mmHg | Computed | [1] |
| Melting Point | Not Available | - | [4] |
| logP (XLogP3) | 2.2 | Computed | [1] |
| Solubility | Not Available | - | |
| pKa | Not Available | - | |
| Hydrogen Bond Donor Count | 2 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |
Note: The melting point for the related compound 2-Amino-5-bromobenzothiazole (the non-oxidized form) is reported as 194-198 °C.
Biological Context: Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block".[3] This suggests its role as a molecular fragment for the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] This mechanism offers a powerful strategy for therapeutic intervention, particularly for targeting proteins that are otherwise considered "undruggable."[5]
References
Unveiling the Molecular Architecture: A Technical Guide to 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry. While experimental crystal structure data for this specific molecule is not currently available in public databases, this document consolidates information on its chemical properties, synthesis of related compounds, and potential biological activities based on structurally similar benzothiazole derivatives. Detailed experimental protocols for key synthetic transformations and visual representations of reaction pathways are included to facilitate further research and development in this area.
Introduction
This compound is a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of pharmacological activities.[1][2] The introduction of an N-oxide functionality and specific substitutions on the benzothiazole ring can significantly modulate the physicochemical and biological properties of the parent molecule. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
It is important to note that a comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database and the Cambridge Structural Database, did not yield an experimentally determined crystal structure for this compound. Therefore, quantitative data on its three-dimensional structure, such as unit cell dimensions, bond lengths, and bond angles, cannot be provided at this time.
Chemical and Physical Properties
While the crystal structure is unknown, fundamental chemical information for this compound has been reported.
| Property | Value | Reference |
| CAS Number | 1216671-97-4 | [3][4] |
| Molecular Formula | C₇H₅BrN₂OS | [3][4] |
| Molecular Weight | 245.1 g/mol | [3] |
| MDL Number | MFCD12406142 | [4] |
| PubChem CID | 52987635 | [4] |
Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives typically involves the cyclization of an arylthiourea or the reaction of an aniline derivative with a thiocyanating agent. The N-oxidation is generally achieved as a subsequent step using a suitable oxidizing agent.
General Synthesis of 2-Aminobenzothiazoles
A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which acts as a catalyst for the cyclization reaction.[5]
N-Oxidation of Benzothiazoles
The formation of the benzothiazole 3-oxide is typically achieved by the N-oxidation of the parent benzothiazole using organic peracids. Monopermaleic acid has been reported to be an effective reagent for this transformation.[6] The yield of the N-oxide can be influenced by the nature of substituents on the benzene ring, with electron-donating groups generally favoring the reaction.[6]
Experimental Protocol: Synthesis of a Substituted 2-Aminobenzothiazole (Illustrative Example)
The following is a representative protocol for the synthesis of a 2-aminobenzothiazole derivative, which could be a precursor to the target N-oxide.
Reaction: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Suitable solvent (e.g., Chloroform)
Procedure:
-
Dissolve 2-aminobenzothiazole in the chosen solvent.
-
React the solution with chloroacetyl chloride.
-
Reflux the mixture on a water-bath for approximately 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using chloroform as the eluent.
-
Crystallize the product from ethanol.
This intermediate can then be subjected to N-oxidation to potentially yield the 3-oxide derivative.
Potential Biological Activities
While no specific biological data for this compound was found, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of activities. The presence of the 2-amino group, the bromine at the 5-position, and the N-oxide functionality are all expected to influence its biological profile.
-
Antimicrobial Activity: Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties.[1][2] The isosteric replacement of a mercapto group with an amino group at the 2-position has been shown to shift the activity profile from antibacterial to antifungal.[2]
-
Anticancer Activity: Various substituted 2-aminobenzothiazoles have been investigated as potent antitumor agents.[7]
-
Other Activities: The benzothiazole nucleus is also associated with anti-inflammatory, anticonvulsant, antidiabetic, and antipsychotic activities.[2]
The N-oxide moiety can influence the pharmacokinetic properties of the molecule and may also be involved in its mechanism of action.
Conclusion
This compound represents an intriguing target for further investigation in the field of medicinal chemistry. Although its crystal structure remains to be elucidated, the synthetic routes to related compounds are well-established. Based on the extensive research into the benzothiazole scaffold, this N-oxide derivative holds promise for a range of biological applications, particularly as an antimicrobial or anticancer agent. Future work should focus on the successful synthesis, purification, and, crucially, the crystallization of this compound to enable detailed structural analysis and unlock a deeper understanding of its structure-activity relationships.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. calpaclab.com [calpaclab.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Heteroaromatic N-Oxides. IX. The Synthesis and Structure of Benzothiazole N-Oxides [jstage.jst.go.jp]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-Amino-5-bromobenzothiazole Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological activities associated with the 2-aminobenzothiazole scaffold, with a predictive focus on the potential activities of 2-Amino-5-bromobenzothiazole 3-oxide. It is important to note that while direct experimental data for the 3-oxide derivative is limited in publicly accessible literature, the extensive research on structurally related 2-aminobenzothiazole compounds offers valuable insights into its potential therapeutic applications. The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the development of novel therapeutics, particularly in targeted protein degradation.
The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological effects.[1] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]
Quantitative Data on Biological Activity
The biological activity of various 2-aminobenzothiazole derivatives has been quantified against several cell lines and microbial strains. The following tables summarize the inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.
Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Series 1 Derivatives | MCF-7 | Breast Cancer | 1.8 - 7.2 | [4] |
| A549 | Lung Cancer | 3.9 - 10.5 | [4] | |
| HCT-116 | Colon Cancer | 7.44 - 9.99 | [4] | |
| OMS5 | A549 | Lung Cancer | 22.13 | [5][6] |
| MCF-7 | Breast Cancer | 39.51 | [5] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [5] |
| MCF-7 | Breast Cancer | 61.03 | [5] | |
| Compound 13 | HCT-116 | Colon Carcinoma | 6.43 | [1][5] |
| A549 | Lung Cancer | 9.62 | [1][5] | |
| A375 | Malignant Melanoma | 8.07 | [1][5] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1][5] |
| HCT-116 | Colon Carcinoma | 7.44 | [1][5] | |
| MCF-7 | Breast Cancer | 8.27 | [1][5] | |
| Compound 24 | C6 | Rat Glioma | 4.63 | [1][5] |
| A549 | Lung Cancer | 39.33 | [1] | |
| Benzothiazole-piperazine 1d | HUH-7 | Hepatocellular Carcinoma | 3.1 | |
| MCF-7 | Breast Cancer | 9.2 | ||
| Benzothiazole-piperazine 1a | HCT-116 | Colorectal Carcinoma | 4.8 | |
| Benzothiazole-piperazine 2a | HCT-116 | Colorectal Carcinoma | 4.5 | |
| Fluorinated Derivative 4a | PANC-1 | Pancreatic Cancer | 27 ± 0.24 | [7] |
| Fluorinated Derivative 4b | PANC-1 | Pancreatic Cancer | 35 ± 0.51 | [7] |
Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound Class/ID | Microbial Strain | Activity Type | MIC (µg/mL) | Reference(s) |
| Amino-benzothiazole Scaffold | Mycobacterium tuberculosis | Antitubercular | 14 - 125 (µM) | [8] |
| Various Synthesized Derivatives | Staphylococcus aureus | Antibacterial | More effective than Gentamycin | [9] |
| Various Synthesized Derivatives | Escherichia coli | Antibacterial | More effective than Gentamycin | [9] |
Signaling Pathways and Mechanisms of Action
The anticancer properties of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell growth, metabolism, and survival.[6] Inhibition of this pathway by 2-aminobenzothiazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2]
Other targeted kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical for angiogenesis and cell cycle regulation, respectively.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.
Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization
A common and effective method for the synthesis of the 2-aminobenzothiazole scaffold is the oxidative cyclization of arylthioureas.[10]
Materials:
-
Substituted arylthiourea
-
Bromine
-
Chloroform (or acetic acid)
Procedure:
-
Dissolve the substituted arylthiourea in chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture with stirring at room temperature.
-
Continue stirring the mixture for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrobromide salt of the 2-aminobenzothiazole derivative often precipitates from the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry.
-
Neutralize the salt with a suitable base (e.g., aqueous sodium bicarbonate) to obtain the free 2-aminobenzothiazole derivative.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for screening potential anticancer compounds.[4]
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-bromobenzothiazole 3-oxide
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Amino-5-bromobenzothiazole 3-oxide. While the broader class of 2-aminobenzothiazole derivatives has been the subject of various biological investigations, detailed studies elucidating the cellular targets, signaling pathways, and quantitative biological activity of the 3-oxide derivative are not publicly available at this time.
Current information on this compound is largely confined to its classification as a chemical entity. It is commercially available and listed in the product catalogs of several chemical suppliers.[1][2][3][4] Notably, it has been categorized as a "Protein Degrader Building Block," which suggests a potential, albeit unconfirmed, role in targeted protein degradation technologies.[1] However, this classification does not provide specific details about its mechanism.
The broader family of 2-aminobenzothiazoles, to which this compound belongs, is known to exhibit a wide range of biological activities.[5][6][7][8] Research on various derivatives has indicated potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[7][8] For instance, some benzothiazole derivatives have been investigated as inhibitors of the oxidoreductase NQO2, a target relevant to inflammation and cancer.[9] However, it is crucial to note that these findings relate to the general chemical scaffold and not specifically to the 3-oxide variant .
Due to the absence of published research detailing the mechanism of action, cellular targets, or biological effects of this compound, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. Further scientific investigation is required to elucidate the pharmacological properties and molecular mechanisms of this specific compound. Researchers and drug development professionals interested in this molecule may need to undertake foundational studies to determine its biological activity and potential therapeutic applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 1216671-97-4 [amp.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Substituted Benzothiazole N-Oxides: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of an N-oxide functionality to this scaffold can significantly modulate its physicochemical properties, such as electronic effects and solubility, potentially leading to enhanced biological efficacy and novel mechanisms of action. This in-depth technical guide provides a comprehensive literature review of substituted benzothiazole N-oxides, focusing on their synthesis, diverse biological activities, and underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Synthesis of Substituted Benzothiazole N-Oxides
The synthesis of substituted benzothiazole N-oxides primarily involves two key strategies: the N-oxidation of a pre-functionalized benzothiazole core or the synthesis of the benzothiazole N-oxide ring system with subsequent modifications.
N-Oxidation of Substituted Benzothiazoles
A common and direct method for the synthesis of benzothiazole N-oxides is the oxidation of the corresponding substituted benzothiazole. This is typically achieved using various oxidizing agents. A widely employed method involves the use of a hydrogen peroxide-maleic anhydride mixture[1].
Experimental Protocol: Synthesis of 2-Methylbenzothiazole N-Oxide [1]
-
Reaction Setup: To a solution of 2-methylbenzothiazole (0.05 mol) and maleic anhydride (0.062 mol) in a suitable solvent such as dichloromethane, 30% hydrogen peroxide (0.06 mol) is added dropwise with stirring.
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux for 1 hour.
-
Work-up and Purification: After cooling in an ice-water bath, the precipitated maleic acid is filtered off and washed with dichloromethane. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., MeOH-CH₂Cl₂ gradient) to afford the pure 2-methylbenzothiazole N-oxide.
Synthesis of Functionalized Benzothiazole N-Oxides
Substituted benzothiazole N-oxides, particularly 2-styryl derivatives, are often synthesized via condensation reactions. A prevalent method is the aldol-type condensation of a 2-methylbenzothiazole N-oxide with a substituted benzaldehyde in the presence of a base catalyst[1][2].
Experimental Protocol: General Procedure for the Synthesis of 2-Styrylbenzothiazole N-Oxides [1]
-
Reaction Setup: 2-Methylbenzothiazole N-oxide (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) are dissolved in methanol.
-
Catalyst Addition: A catalytic amount of a strong base, such as a 50% aqueous solution of potassium hydroxide, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for approximately 3 hours.
-
Product Isolation and Purification: The precipitated crude product is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-styrylbenzothiazole N-oxide.
Below is a diagram illustrating the general workflow for the synthesis of 2-styrylbenzothiazole N-oxides.
Biological Activities of Substituted Benzothiazole N-Oxides
Substituted benzothiazole N-oxides have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of substituted benzothiazole N-oxides against various bacterial and fungal strains. However, in some cases, the activity of the N-oxide derivatives was found to be weaker than their corresponding benzothiazolium salts[1][2].
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Two-fold serial dilutions of the stock solution are then performed in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compound. A growth control (broth and inoculum without the compound) and a sterility control (broth only) are also included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following table summarizes the antimicrobial activity of some 2-styrylbenzothiazole N-oxides.
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. M. gypseum | Reference |
| 1c | 4-N(CH₃)₂ | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| 1d | 4-NO₂ | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| 1g | 4-Morpholinyl | >100 | 100 | >100 | >100 | 100 | 100 | [1] |
| 1h | 4-Imidazol-1-yl | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
Anticancer Activity
Benzothiazole derivatives are well-known for their anticancer properties, and their N-oxide counterparts are also being explored for this activity. The mechanisms of action for benzothiazoles often involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival[4][5]. While direct evidence for the specific mechanisms of benzothiazole N-oxides is still emerging, it is plausible that they share similar targets to their parent compounds.
Experimental Protocol: Cell Viability Assay (MTT Assay) [6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
The table below presents the cytotoxic activity of some substituted benzothiazole derivatives.
| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Compound A | 2-substituted, nitro | HepG2 (Liver) | 56.98 | 24 | [5] |
| Compound B | 2-substituted, fluorine | HepG2 (Liver) | 59.17 | 24 | [5] |
| Compound A | 2-substituted, nitro | HepG2 (Liver) | 38.54 | 48 | [5] |
| Compound B | 2-substituted, fluorine | HepG2 (Liver) | 29.63 | 48 | [5] |
Mechanisms of Action
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. While the specific mechanisms of benzothiazole N-oxides are not as extensively studied, inferences can be drawn from their parent compounds.
Anticancer Mechanisms
1. Induction of Apoptosis via the PI3K/AKT Signaling Pathway:
Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway[4]. This pathway is crucial for cell survival, and its inhibition can lead to the activation of the intrinsic apoptotic cascade.
2. Inhibition of Tubulin Polymerization:
Certain benzothiazole derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[7].
References
- 1. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Amino-5-bromobenzothiazole 3-oxide: A Technical Guide
Introduction
2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzothiazole scaffold in biologically active molecules. The introduction of an N-oxide functionality can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule, making its detailed characterization crucial. This document outlines the expected spectroscopic properties of this compound and provides standardized protocols for its characterization.
A key precursor for the synthesis of the title compound is 2-Amino-5-bromobenzothiazole. While comprehensive spectral data for the N-oxide is scarce, the characterization of this precursor provides a foundational understanding.
Molecular Structure
The chemical structure of this compound is presented below. The N-oxide group is expected to influence the electron distribution within the benzothiazole ring system.
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromobenzothiazole 3-oxide
For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of intermediate compounds is paramount for successful synthesis and formulation. This guide provides a detailed overview of the available information and standardized methodologies for evaluating the solubility and stability of 2-Amino-5-bromobenzothiazole 3-oxide, a key building block in pharmaceutical research.
Physicochemical Properties
This compound is a light yellow crystalline powder.[1][2][3] Key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1216671-97-4 | [1][2][4] |
| Molecular Formula | C7H5BrN2OS | [1][2][3][5] |
| Molecular Weight | 245.1 g/mol | [1][5] |
| Appearance | Light yellow crystalline powder | [1][2][3] |
| Melting Point | 215-220°C | [1][2][3] |
| Purity | >98% | [1][2][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. Based on available data, this compound exhibits limited aqueous solubility but is soluble in common organic solvents.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [2][3][4] |
| DMSO (Dimethyl Sulfoxide) | Soluble | [1][2][3] |
| DMF (Dimethylformamide) | Soluble | [1][2][3] |
| Organic Solvents | Soluble | [4] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility values, the shake-flask method is a widely accepted standard.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, centrifuge and/or filter the sample to separate the undissolved solid from the saturated solution. A chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) should be used.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or mmol/L.
Solubility Determination Workflow
References
- 1. 2-Amino-3- nitrobenzonitrile Supplier in Mumbai, 2-Amino-3- nitrobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 2-amino- 5-bromobenzothiazole 3-oxide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. सबसे अच्छी कीमत पर मुंबई में | नेशनल एनालिटिकल कारपोरेशन केमिकल डिवीज़न [tradeindia.com]
- 4. Potassium 2 Ethylhexanoate In Bengaluru (Bangalore) - Prices Manufacturers & Suppliers [tradeindia.com]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
An In-depth Technical Guide on the Potential Therapeutic Targets of the 2-Aminobenzothiazole Scaffold: A Surrogate for 2-Amino-5-bromobenzothiazole 3-oxide
Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Amino-5-bromobenzothiazole 3-oxide is limited in the public domain. This guide will, therefore, focus on the well-characterized therapeutic targets of the core 2-aminobenzothiazole scaffold, providing a foundational understanding for researchers and drug development professionals interested in this class of compounds. The addition of a 3-oxide and a 5-bromo substituent will undoubtedly modulate the biological activity, and specific experimental validation for the titled compound is essential.
Introduction
Potential Therapeutic Targets in Oncology
2-Aminobenzothiazole derivatives have shown significant promise as anticancer agents by targeting various key players in cancer cell proliferation, survival, and angiogenesis.
1. Kinase Inhibition:
Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes tumor growth and survival. Certain 2-aminobenzothiazole derivatives have been shown to inhibit PI3Kγ. For instance, compounds OMS5 and OMS14 demonstrated significant growth inhibition in lung (A549) and breast (MCF-7) cancer cell lines, although their anticancer effects were not solely attributed to PI3Kγ inhibition, suggesting a multi-targeted mechanism. Compound OMS14 also showed inhibitory activity against PIK3CD/PIK3R1 (p110δ/p85α) with 65% inhibition at a 100 μM concentration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A 2-aminobenzothiazole derivative, compound 19 , was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.5 μM. Molecular docking studies revealed that the benzothiazole ring of this compound binds to the hydrophobic cavity of the VEGFR-2 kinase domain.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another critical receptor tyrosine kinase involved in cell proliferation and is a common target in cancer therapy. A series of 2-aminobenzothiazole derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds showing promising antiproliferative activity against various cancer cell lines.
-
Other Kinases: The anticancer activity of some 2-aminobenzothiazole derivatives has also been linked to the inhibition of other kinases such as CDK2, Akt, and mTOR.
2. NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition:
NQO2 is an enzyme implicated in oxidative stress and has emerged as a potential target for cancer and inflammatory diseases. Resveratrol, a known NQO2 inhibitor, has served as a lead compound for the design of benzothiazole-based NQO2 inhibitors. Several 6-substituted-2-(3',4',5'-trimethoxyphenyl)benzothiazoles have demonstrated potent NQO2 inhibition with IC50 values in the nanomolar range.
Quantitative Data on 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50/Inhibition) | Reference |
| OMS5 & OMS14 | A549 (Lung Cancer) | IC50: 22.13 - 61.03 μM | |
| OMS5 & OMS14 | MCF-7 (Breast Cancer) | IC50: 22.13 - 61.03 μM | |
| OMS1 & OMS2 | PI3Kγ | 47% and 48% inhibition at 100 μM | |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition at 100 μM | |
| Compound 13 | HCT116 (Colon Cancer) | IC50: 6.43 ± 0.72 μM | |
| Compound 13 | A549 (Lung Cancer) | IC50: 9.62 ± 1.14 μM | |
| Compound 13 | A375 (Melanoma) | IC50: 8.07 ± 1.36 μM | |
| Compound 19 | VEGFR-2 | IC50: 0.5 μM | |
| Compound 20 | HepG2 (Liver Cancer) | IC50: 9.99 μM | |
| Compound 20 | HCT-116 (Colon Cancer) | IC50: 7.44 μM | |
| Compound 20 | MCF-7 (Breast Cancer) | IC50: 8.27 μM | |
| Compound 24 | C6 (Rat Glioma) | IC50: 4.63 ± 0.85 μM | |
| Compound 40 | NQO2 | IC50: 51 nM | |
| Compound 48 | NQO2 | IC50: 79 nM | |
| Compound 49 | NQO2 | IC50: 31 nM |
Potential Therapeutic Targets in Infectious Diseases
The 2-aminobenzothiazole scaffold has also been investigated for its antimicrobial properties.
-
Antibacterial Activity: Various derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Antiparasitic Activity: Analogues of nitazoxanide, a drug containing a 2-amino-5-nitrothiazole moiety, have been synthesized and tested for their ability to inhibit the growth of anaerobic bacteria and parasites by targeting the enzyme pyruvate:ferredoxin oxidoreductase (PFOR).
Experimental Protocols
1. General Kinase Inhibition Assay (Example: VEGFR-2 Kinase Assay):
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Add assay buffer, VEGFR-2 enzyme, and the substrate peptide to the wells of a 96-well plate.
-
Add serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
2. Cell Viability Assay (Example: MTT Assay):
-
Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by 2-aminobenzothiazole derivatives.
Caption: A typical experimental workflow for the development of 2-aminobenzothiazole-based therapeutic agents.
Conclusion
The 2-aminobenzothiazole scaffold represents a versatile platform for the design of novel therapeutic agents with a multitude of potential targets. While specific data for this compound is currently sparse, the extensive research on related analogues provides a strong foundation for future investigations. The demonstrated activity against key cancer-related kinases like PI3K and VEGFR-2, as well as the enzyme NQO2, highlights promising avenues for the development of new anticancer drugs. Further exploration of this scaffold, including the systematic evaluation of substitutions such as the 3-oxide and 5-bromo groups, is warranted to unlock its full therapeutic potential. The provided experimental frameworks and pathway diagrams offer a guide for researchers to design and execute studies aimed at elucidating the precise mechanisms of action and identifying the direct molecular targets of novel 2-aminobenzothiazole derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of 2-Amino-5-bromobenzothiazole, followed by the protection of the amino group, N-oxidation, and subsequent deprotection to yield the final product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4-Bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and stir the mixture to form a suspension.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-bromobenzothiazole.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 2-Amino-5-bromobenzothiazole | 4-Bromoaniline | KSCN, Br₂ | Glacial Acetic Acid | ~70% | 195-198 |
Step 2: Boc-Protection of 2-Amino-5-bromobenzothiazole
This protocol describes the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
2-Amino-5-bromobenzothiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-Amino-5-bromobenzothiazole (1 equivalent) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (5-bromobenzothiazol-2-yl)carbamate.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield |
| tert-butyl (5-bromobenzothiazol-2-yl)carbamate | 2-Amino-5-bromobenzothiazole | (Boc)₂O, TEA/DMAP | THF/DCM | >90% |
Step 3: N-Oxidation of Boc-Protected 2-Amino-5-bromobenzothiazole
This protocol is adapted from the N-oxidation of 2-methylbenzothiazole.[1]
Materials:
-
tert-butyl (5-bromobenzothiazol-2-yl)carbamate
-
Maleic anhydride
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
Procedure:
-
Dissolve tert-butyl (5-bromobenzothiazol-2-yl)carbamate (1 equivalent) and maleic anhydride (1.2 equivalents) in dichloromethane in a round-bottom flask.
-
Add 30% aqueous hydrogen peroxide (3.5 equivalents) dropwise to the stirred solution.
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
The precipitated maleic acid can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent |
| tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate | tert-butyl (5-bromobenzothiazol-2-yl)carbamate | H₂O₂, Maleic anhydride | Dichloromethane |
Step 4: Deprotection of the Boc Group
This is a standard procedure for the removal of a Boc protecting group.[2]
Materials:
-
tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent |
| This compound | tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate | TFA | Dichloromethane |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations designed to build the target molecule while managing the reactivity of the functional groups. The key logical relationship is the necessity of the amino group protection prior to the N-oxidation step to prevent unwanted side reactions.
Caption: Logical flow for the synthesis of the target compound.
References
Application Notes and Protocols: 2-Amino-5-bromobenzothiazole 3-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Amino-5-bromobenzothiazole 3-oxide in medicinal chemistry, with a particular focus on its role as a versatile building block in the synthesis of targeted protein degraders. While direct literature on the specific applications of this 3-oxide derivative is emerging, its structural features and commercial availability as a "Protein Degrader Building Block" strongly suggest its utility in the development of novel therapeutics.[1][2]
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[3][4] Derivatives of 2-aminobenzothiazole have been extensively explored and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the 2-amino group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.
This compound: A Key Building Block for Protein Degraders
The subject of these notes, this compound, is distinguished by the presence of an N-oxide moiety and a bromine atom, which offer unique opportunities for chemical elaboration. The N-oxide can influence the electronic properties and metabolic stability of the molecule, while the bromine atom serves as a handle for cross-coupling reactions, allowing for further diversification.
Most significantly, this compound is classified as a Protein Degrader Building Block , indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.
The PROTAC Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Hypothetical Application in PROTAC Synthesis
While specific examples utilizing this compound are not yet prevalent in peer-reviewed literature, a representative synthetic workflow can be proposed based on established PROTAC synthesis methodologies. In this hypothetical scenario, the 2-amino group of the benzothiazole derivative serves as a convenient attachment point for a linker, which is subsequently connected to an E3 ligase ligand.
Experimental Protocols
The following are representative protocols for the synthesis of a hypothetical PROTAC utilizing this compound. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Amide Bond Formation for Linker Attachment
This protocol describes the coupling of this compound with a linker containing a carboxylic acid functional group.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker (e.g., a PEG linker with a terminal COOH group)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the benzothiazole-linker intermediate.
Protocol 2: Final PROTAC Synthesis via a Second Amide Coupling
This protocol outlines the coupling of the benzothiazole-linker intermediate with an E3 ligase ligand that has a free amine group (e.g., an aminopomalidomide derivative).
Materials:
-
Benzothiazole-linker intermediate with a terminal carboxylic acid
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Preparative HPLC for final purification
Procedure:
-
Dissolve the benzothiazole-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final PROTAC product using preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Quantitative Data from Related Benzothiazole Derivatives
As biological data for PROTACs derived from this compound is not yet available, the following table summarizes the activity of other benzothiazole-containing molecules in relevant biological assays to provide a reference for potential efficacy.
| Compound Class | Target | Assay | Activity (IC50/DC50) | Reference |
| 2-Aminobenzothiazole Derivatives | PI3Kγ | Kinase Inhibition Assay | 22.13 - 61.03 µM | Fictionalized Data |
| Benzothiazole-based PROTAC | Target X | Cellular Degradation Assay | 50 - 200 nM | Fictionalized Data |
| 2-Styrylbenzothiazole-N-oxides | Antibacterial | MIC Assay (S. aureus) | >100 µg/mL | [5] |
Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on related but not identical compounds. The actual biological activity of derivatives of this compound may vary.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. Its unique structural features provide multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for drug discovery campaigns. The provided protocols offer a starting point for the incorporation of this scaffold into PROTACs and other complex molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Application Notes and Protocols: 2-Amino-5-bromobenzothiazole 3-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The presence of multiple functional groups—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an N-oxide moiety that can be retained or removed—makes it a versatile building block for the synthesis of a diverse range of more complex molecules. These molecules are of interest in drug discovery, as the 2-aminobenzothiazole scaffold is a known pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides an overview of the potential synthetic applications of this compound, complete with detailed, generalized experimental protocols and illustrative data.
Potential Synthetic Transformations
While specific literature on the synthetic applications of this compound is limited, its reactivity can be predicted based on the known chemistry of analogous 2-aminobenzothiazoles and heterocyclic N-oxides. The primary reactive sites of the molecule are the N-oxide, the 2-amino group, and the 5-bromo substituent.
A general workflow for the utilization of this starting material can be visualized as follows:
Caption: Synthetic pathways for this compound.
Deoxygenation to 2-Amino-5-bromobenzothiazole
A common transformation for N-oxides is their deoxygenation to the corresponding parent heterocycle. This reaction unmasks the benzothiazole core, which can then be used in subsequent synthetic steps. Several methods are available for the deoxygenation of heteroaromatic N-oxides.
Illustrative Quantitative Data for Deoxygenation Reactions
| Reagent/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| PPh₃ | Dioxane | 100 | 12 | 85-95 | [General knowledge] |
| NaBH₄ / CoCl₂ | Methanol | 25 | 2 | 80-90 | [General knowledge] |
| SmI₂ | THF | 25 | 0.5 | 90-98 | [General knowledge] |
| Fe / NH₄Cl | Ethanol/Water | 80 | 4 | 75-85 | [General knowledge] |
Note: The data presented are illustrative for deoxygenation reactions on similar N-oxide containing heterocycles and would require optimization for this compound.
Detailed Experimental Protocol: Deoxygenation using Triphenylphosphine (PPh₃)
This protocol describes a general procedure for the deoxygenation of a heteroaromatic N-oxide using triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
1,4-Dioxane (anhydrous)
-
Diatomaceous earth
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add triphenylphosphine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 100-101 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-Amino-5-bromobenzothiazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the 2-Amino Group
The 2-amino group is expected to exhibit reactivity typical of aromatic amines, allowing for the synthesis of a variety of N-functionalized derivatives. These reactions can be performed while retaining the N-oxide, providing a route to compounds with potentially unique biological activities.
Illustrative Quantitative Data for Amino Group Functionalization
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acylation | Acetyl chloride | Pyridine | DCM | 0 to 25 | 2 | 80-95 |
| Sulfonylation | Tosyl chloride | Triethylamine | DCM | 25 | 4 | 75-90 |
| Urea Formation | Phenyl isocyanate | - | THF | 25 | 3 | 85-95 |
Note: The data presented are illustrative and based on general procedures for the functionalization of aromatic amines. Optimization for this compound would be required.
Detailed Experimental Protocol: Acylation of the 2-Amino Group
This protocol provides a general method for the N-acylation of an aromatic amine.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Pyridine (or other non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acylated product.
Palladium-Catalyzed Cross-Coupling of the 5-Bromo Substituent
The bromine atom at the 5-position of the benzothiazole ring is a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions can be carried out with the N-oxide group intact, leading to a wide range of substituted benzothiazole 3-oxides.
Illustrative Quantitative Data for Suzuki Cross-Coupling
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 60-80 |
Note: This data is illustrative for Suzuki couplings on bromo-substituted heterocycles. Catalyst, ligand, base, and solvent screening would be necessary for optimal results with this compound.
Detailed Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
-
Add a solvent mixture of toluene and ethanol.
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-aryl-2-aminobenzothiazole 3-oxide.
Caption: Generalized mechanism for the Suzuki cross-coupling reaction.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The strategic manipulation of its three key functional groups can provide access to a wide chemical space. The protocols and data provided herein serve as a foundational guide for researchers to begin exploring the synthetic utility of this versatile building block in their research and development endeavors. It is emphasized that the provided protocols are general and would require optimization for this specific substrate to achieve the best results.
Application Notes & Protocols for the Quantification of 2-Amino-5-bromobenzothiazole 3-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides comprehensive protocols for the development and validation of suitable analytical methods based on common techniques used for structurally similar molecules, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Proposed Analytical Techniques
The selection of an analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely used method for the routine quantification of small molecules. It offers good precision and accuracy and is suitable for analyzing bulk drug substances and simple formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, particularly for the analysis of samples in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity and allows for very low detection limits.
Experimental Protocols
The following sections provide detailed protocols for the development of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method Development
This protocol outlines the steps for developing a reversed-phase HPLC method with UV detection.
a. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
b. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Protocol:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Wavelength Selection:
-
Using a UV-Vis spectrophotometer or the DAD of the HPLC, scan the UV spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection.
-
-
Chromatographic Conditions Development:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Start with a gradient elution to determine the approximate retention time of the analyte:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis by setting the mobile phase composition to the percentage of B at which the analyte elutes.
-
-
Method Validation:
-
Perform method validation according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
d. HPLC-UV Workflow Diagram:
Caption: Workflow for HPLC-UV method development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
This protocol is intended for the quantification of this compound in complex matrices, such as plasma.
a. Materials and Reagents:
-
All reagents listed for HPLC-UV method.
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If not available, a compound with similar chromatographic and ionization properties can be used.
-
Control matrix (e.g., blank plasma).
b. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
c. Protocol:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 ACN:Water with 0.1% FA) directly into the mass spectrometer.
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) in positive ion mode.
-
Identify the precursor ion ([M+H]+).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). Optimize the collision energy for this transition.
-
Repeat the process for the Internal Standard.
-
-
Chromatographic Conditions Development:
-
Use an MS-compatible mobile phase (e.g., 0.1% FA in water and ACN).
-
Develop a chromatographic method (as described in the HPLC-UV section) to achieve good peak shape and separation from matrix components. A fast gradient is often preferred for high-throughput analysis.
-
-
Sample Preparation (for Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
d. LC-MS/MS Workflow Diagram:
Caption: Workflow for LC-MS/MS bioanalytical method.
Data Presentation
The following tables are examples of how quantitative data from method validation studies should be presented.
Table 1: HPLC-UV Method Validation Summary (Example)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Table 2: LC-MS/MS Method Validation Summary for Plasma (Example)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | 95% - 105% |
| Recovery | > 85% |
Logical Relationship in Method Development and Validation
The development and validation of an analytical method is a logical, stepwise process that ensures the final method is reliable and fit for its intended purpose.
Caption: Logical flow of analytical method development.
Disclaimer: The protocols and data presented are illustrative examples for method development. All analytical methods must be fully validated for their intended use according to the relevant regulatory guidelines.
Application Note: Analysis of 2-Aminobenzothiazole Derivatives using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-aminobenzothiazole and its derivatives. This method is suitable for routine purity assessments, quantification in analytical solutions, and can be adapted for various preclinical study samples.[1][2] 2-aminobenzothiazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, making their accurate quantification crucial in drug discovery and development.[3][4][5][6]
Experimental Protocol
This protocol provides a general framework for the analysis of 2-aminobenzothiazole derivatives. Optimization of specific parameters may be required depending on the specific derivative and sample matrix.
1. Instrumentation and Materials:
-
Analytical Column: A reverse-phase C18 column is recommended. A Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 µm) has been shown to be effective.[7][8]
-
Reagents and Solvents:
2. Chromatographic Conditions:
The following conditions have been successfully used for the analysis of a novel aminothiazole derivative and can serve as a starting point:[8]
| Parameter | Condition |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water[1][7] |
| Mobile Phase B | 0.1% v/v Orthophosphoric Acid in Acetonitrile[1][7] |
| Elution Mode | Isocratic or Gradient |
| Example Isocratic Elution | 55% Mobile Phase A and 45% Acetonitrile[2] |
| Example Gradient Elution | 0-5 min: 95% A, 5% B5-15 min: Linear gradient to 5% A, 95% B15-20 min: Hold at 5% A, 95% B20-25 min: Return to initial conditions (95% A, 5% B)[7] |
| Flow Rate | 1.0 mL/min[2][7][8] |
| Injection Volume | 5 µL[2] |
| Column Temperature | Ambient |
| UV Detection Wavelength | Determined by the absorbance maximum of the analyte (e.g., 272 nm for a novel aminothiazole derivative)[2][8] |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the 2-aminobenzothiazole derivative reference standard (e.g., 1 mg/mL) in a suitable diluent such as a 50:50 (v/v) mixture of acetonitrile and water.[3][7]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.5, 1, and 1.5 mg/mL).[1][2][9]
-
Sample Preparation: Dissolve the sample in the sample solvent to a known concentration that falls within the range of the calibration curve.[7] For biological matrices, more extensive sample preparation such as protein precipitation or solid-phase extraction may be necessary.[3][10]
4. Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of the 2-aminobenzothiazole derivative by interpolating the peak area from the calibration curve.[3]
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of 2-aminobenzothiazole and its derivatives using various analytical methods. While specific HPLC-UV data is limited in the provided search results, the table includes data from LC-MS/MS methods for comparison, as these are often developed from HPLC-UV methods.
| Analyte | Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2-Aminobenzothiazole | LC-MS/MS | Human Urine | Not explicitly stated | 0.07 ng/mL[9] | Not explicitly stated |
| 2-Aminobenzothiazole | SPE-LC-HRMS | Fish Tissue, Dust | 0.5 - 500 µg/L (in solution)[9] | 0.1 µg/L (instrumental)[10] | 0.5 µg/L (instrumental)[10] |
| Novel Aminothiazole Derivative (21MAT) | HPLC-UV | Analytical Solutions | 0.5, 1, and 1.5 mg/mL (concentrations tested)[1][2][9] | Not Reported | Not Reported |
| Novel Aminothiazole Derivative (21MAT) | LC-MS/MS | Rat Plasma | 1.25 - 1250 ng/mL[8][10] | Not Reported | Not Reported |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of 2-aminobenzothiazole derivatives.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 2-Amino-5-bromobenzothiazole 3-oxide as a Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The building block approach is central to the modular and rapid synthesis of PROTAC libraries for screening and optimization.[5][6] 2-Amino-5-bromobenzothiazole 3-oxide is commercially available and classified as a "Protein Degrader Building Block," suggesting its intended use in the construction of such targeted protein degraders.[7]
While the commercial availability of this compound points to its potential utility in PROTAC synthesis, a comprehensive review of publicly available scientific literature and technical documentation does not currently yield specific examples or detailed protocols for its direct application. The precise role of this building block—whether as a ligand for a specific E3 ligase or as a "warhead" for a particular protein of interest—is not explicitly defined in the available resources.
This document, therefore, provides a generalized framework and protocols for the design, synthesis, and evaluation of PROTACs, which can be adapted by researchers for the incorporation of novel building blocks like this compound. The following sections outline the general principles and experimental workflows that are fundamental to PROTAC development.
General Principles of PROTAC Design and Synthesis
The synthesis of a PROTAC is a modular process that typically involves the separate synthesis or acquisition of a POI ligand and an E3 ligase ligand, followed by their conjugation using a suitable linker. The structure and length of the linker are critical for the efficacy of the final PROTAC, as they influence the formation and stability of the ternary complex.[2]
Hypothetical Workflow for Incorporating this compound:
Based on its chemical structure, the 2-amino group on the benzothiazole ring and the bromo-substituent offer potential points for chemical modification and linker attachment. The "3-oxide" functionality may also influence the molecule's binding properties and reactivity. A plausible synthetic strategy would involve functionalizing either the amino or the bromo group to attach a linker, which would then be coupled to the other component of the PROTAC (either the POI ligand or the E3 ligase ligand).
Experimental Protocols
The following are generalized protocols that are commonly employed in the synthesis and evaluation of PROTACs. These should be adapted based on the specific chemical properties of this compound and the desired final PROTAC.
Protocol 1: General PROTAC Synthesis via Amide Bond Formation
This protocol describes a common method for coupling a carboxylic acid-functionalized linker to an amine-containing building block.
Materials:
-
This compound (or a derivative)
-
Linker with a terminal carboxylic acid and a protected reactive group at the other end
-
POI ligand or E3 ligase ligand with a suitable functional group for linker attachment
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (HPLC, column chromatography)
Procedure:
-
Functionalization of Building Block (if necessary): Modify this compound to introduce a suitable functional group for linker attachment, if the primary amine is not the desired point of conjugation.
-
First Coupling Reaction:
-
Dissolve the building block with a free amine (e.g., this compound) and the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU and DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the intermediate product by preparative HPLC.
-
-
Deprotection of the Linker: Remove the protecting group from the other end of the linker on the purified intermediate.
-
Second Coupling Reaction:
-
Couple the deprotected intermediate with the second component of the PROTAC (either the POI ligand or E3 ligase ligand) using appropriate coupling chemistry (e.g., another amide bond formation, click chemistry).
-
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC and characterize it by LC-MS and NMR.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Data Presentation
As no specific quantitative data for PROTACs derived from this compound is available, a template for data presentation is provided below. Researchers should populate this table with their experimental results.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC
| PROTAC Concentration | Target Protein Level (% of Vehicle) |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
Visualizations
The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: General experimental workflow for PROTAC development.
Conclusion
This compound is a commercially available building block for protein degraders, yet its specific applications and protocols for PROTAC synthesis are not well-documented in public literature. The generalized protocols and workflows provided herein offer a starting point for researchers to explore the potential of this and other novel building blocks in the exciting and rapidly evolving field of targeted protein degradation. Successful incorporation of this building block into a potent and selective PROTAC will require careful chemical strategy and thorough biological evaluation.
References
- 1. condensates.com [condensates.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Oxidation of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-oxidation of the exocyclic 2-amino group represents a potential route to novel derivatives with altered pharmacological profiles. However, the selective N-oxidation of the 2-amino group presents a significant chemical challenge due to the presence of multiple nucleophilic centers, including the endocyclic nitrogen (N-3) and the sulfur atom, which are also susceptible to oxidation.
Direct oxidation of 2-aminobenzothiazole with common oxidizing agents is likely to yield a mixture of products, including oxidation at the endocyclic nitrogen and the sulfur atom (sulfoxide and sulfone). To achieve selective N-oxidation of the exocyclic amino group, a protection-oxidation-deprotection strategy is proposed. This application note provides a detailed theoretical protocol for this multi-step synthesis.
Data Presentation: Comparative Overview of Potential Oxidation Protocols
| Method | Oxidizing Agent | Proposed Substrate | Solvent | Temperature | Reaction Time | Anticipated Yield Range | Key Considerations |
| Proposed Protocol 1 | m-Chloroperoxybenzoic acid (m-CPBA) | N-protected 2-aminobenzothiazole | Dichloromethane (DCM) | 0 °C to room temp. | 2-6 h | 40-70% | Potential for sulfur oxidation. Stoichiometry of m-CPBA is critical. |
| Proposed Protocol 2 | Hydrogen Peroxide - Urea (UHP) & Trifluoroacetic Anhydride (TFAA) | N-protected 2-aminobenzothiazole | Acetonitrile (MeCN) | 0 °C to room temp. | 1-4 h | 50-80% | Highly reactive system. Requires careful control of temperature and addition rate. |
| Direct Oxidation (Not Recommended) | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Aminobenzothiazole | Dichloromethane (DCM) | Room temp. | 4-8 h | Low (mixture) | Likely to produce a mixture of N-3 oxide, S-oxide, and S,S-dioxide. Poor selectivity. |
Experimental Protocols
The following protocols outline a proposed three-step synthetic route for the selective N-oxidation of the exocyclic 2-amino group of 2-aminobenzothiazole. This involves the protection of the endocyclic nitrogen, followed by oxidation of the exocyclic amino group, and subsequent deprotection.
Step 1: Protection of the Endocyclic Nitrogen via N-Acylation
To prevent oxidation at the more nucleophilic endocyclic nitrogen, it is proposed to first protect it. Acylation of the exocyclic amino group is a well-established reaction and it is anticipated that under forcing conditions, reaction at the endocyclic nitrogen might be achievable, or that the initial exocyclic amide can rearrange or be selectively deprotected. A more direct approach for endocyclic protection is desirable but less documented for this specific substrate. Here, we present a standard acylation which primarily occurs on the exocyclic nitrogen, which may also serve to deactivate the ring towards oxidation.
Protocol 1.1: N-Acetylation of 2-Aminobenzothiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzothiazole (1.50 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. The product, N-(benzo[d]thiazol-2-yl)acetamide, can be further purified by recrystallization from ethanol.
Step 2: N-Oxidation of the Protected 2-Aminobenzothiazole
With the amino group protected as an amide, its nucleophilicity is reduced, which may allow for selective oxidation of the exocyclic nitrogen, though this is a theoretical approach. A more direct oxidation of the amino group is presented in the subsequent protocol. For the purpose of this theoretical protocol, we will proceed with the oxidation of the N-acylated compound.
Protocol 2.1: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-(benzo[d]thiazol-2-yl)acetamide (1.92 g, 10 mmol) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add m-CPBA (77%, 2.47 g, 11 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection of the N-Oxidized Product
The final step is the hydrolysis of the acetyl group to yield the desired 2-(hydroxyamino)benzothiazole.
Protocol 3.1: Acidic Hydrolysis of the Acetyl Group
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the N-oxidized acetamide from the previous step (e.g., 1.0 g) in a mixture of ethanol (15 mL) and 6 M hydrochloric acid (15 mL).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for the Proposed Synthesis
Caption: Proposed workflow for the selective N-oxidation of 2-aminobenzothiazole.
Signaling Pathway of Potential Reactions
Caption: Potential oxidation pathways of 2-aminobenzothiazole.
Application Notes and Protocols: Derivatization of 2-Amino-5-bromobenzothiazole 3-oxide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 5-position and an N-oxide at the 3-position of the 2-aminobenzothiazole scaffold presents a unique opportunity for developing novel therapeutic agents. The bromine substituent can enhance biological activity through halogen bonding and by influencing the electronic properties of the molecule. The N-oxide moiety can improve solubility, alter metabolic stability, and potentially act as a bioreductive prodrug in hypoxic environments, such as those found in solid tumors.
This document provides detailed, albeit proposed, protocols for the synthesis and derivatization of 2-amino-5-bromobenzothiazole 3-oxide. Due to the limited availability of direct literature on this specific compound, the synthetic schemes are based on established methodologies for analogous compounds. Furthermore, this document includes standardized protocols for in vitro biological assays to evaluate the potential antimicrobial and anticancer activities of the synthesized derivatives. The provided quantitative data is illustrative, drawn from studies on structurally related benzothiazole derivatives, to serve as a guide for data presentation and interpretation.
Proposed Synthesis of Starting Material: this compound
The synthesis of the target scaffold can be envisioned as a two-step process: first, the synthesis of 2-amino-5-bromobenzothiazole, followed by its N-oxidation.
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of a corresponding arylthiourea.[3][4]
Protocol:
-
Preparation of 4-bromophenylthiourea: To a solution of 4-bromoaniline in a suitable solvent, an equimolar amount of ammonium thiocyanate is added. The reaction mixture is heated to afford 4-bromophenylthiourea.
-
Cyclization: The synthesized 4-bromophenylthiourea is dissolved in a solvent such as chloroform or acetic acid.[3]
-
To this solution, a brominating agent (e.g., liquid bromine) is added dropwise at room temperature.[5]
-
The reaction mixture is stirred until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-amino-5-bromobenzothiazole, is isolated by filtration and purified by recrystallization.[5]
Step 2: N-oxidation of 2-Amino-5-bromobenzothiazole
The N-oxidation of the benzothiazole ring can be achieved using various oxidizing agents.
Protocol:
-
2-amino-5-bromobenzothiazole is dissolved in a suitable solvent like acetic acid or dichloromethane.
-
An oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or a peroxy acid (e.g., m-CPBA), is added to the solution.
-
The reaction is stirred at an appropriate temperature until completion (monitored by TLC).
-
The resulting this compound is then isolated and purified using standard chromatographic techniques.
Proposed Derivatization Strategies
The 2-amino group of this compound is a versatile handle for a variety of derivatization reactions.
Caption: Proposed derivatization pathways for this compound.
Acylation to Form Amide Derivatives
Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add an equimolar amount of a base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Add the desired acid chloride or anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolate the product by washing with water and an appropriate organic solvent, followed by drying and purification (e.g., column chromatography or recrystallization).
Sulfonylation to Form Sulfonamide Derivatives
Protocol:
-
Dissolve this compound in a suitable solvent such as pyridine or a mixture of THF and triethylamine.
-
Cool the solution in an ice bath.
-
Add the desired sulfonyl chloride dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (TLC monitoring).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the sulfonamide derivative by column chromatography or recrystallization.
Schiff Base Formation
Protocol:
-
Dissolve this compound and an equimolar amount of the desired aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to induce precipitation of the Schiff base.
-
Collect the product by filtration, wash with a cold solvent, and dry.[6]
Illustrative Biological Activity Data
Disclaimer: The following data is for illustrative purposes only and represents the biological activity of various 2-aminobenzothiazole derivatives (not the 3-oxide). This data should be used as a reference for the potential activity of the proposed derivatives and for structuring the presentation of experimental results.
Table 1: Illustrative Anticancer Activity of Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | Value (µM) | Reference |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 | [7] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 | [7] |
| Fluorostyryl benzothiazole derivative | Pancreatic Cancer | IC50 | 35 ± 0.51 | [7] |
| Benzothiazole derivative with fluorine substituent | HepG2 (Liver) | IC50 (24h) | 56.98 | [7][8] |
| Compound A (2-substituted benzothiazole) | HepG2 (Liver) | IC50 (48h) | 38.54 | [8] |
| Compound B (2-substituted benzothiazole) | HepG2 (Liver) | IC50 (48h) | 29.63 | [8] |
| 6-n-propoxy-2-aminobenzothiazole | Microsomal N-demethylase | Ki | 60 | [9] |
Table 2: Illustrative Antimicrobial Activity of Benzothiazole Derivatives
| Compound/Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Derivative 3 | 50-200 | 25-100 | - | [10] |
| Derivative 4 | 50-200 | 25-100 | - | [10] |
| Derivative 10 | - | - | Moderate Activity | [10] |
| Derivative 12 | - | - | Moderate Activity | [10] |
| Benzothiazole-thiazole hybrid 4b | 3.90 | 3.90 | 7.81 | [11] |
| Benzothiazole-thiazole hybrid 4c | 7.81 | 7.81 | 15.63 | [11] |
| Benzothiazole-thiazole hybrid 4d | 3.90 | 7.81 | 7.81 | [11] |
| Benzothiazole-thiazole hybrid 4f | 3.90 | 3.90 | 7.81 | [11] |
Experimental Protocols for Biological Assays
Anticancer Activity Assays
Caption: Workflow for in vitro anticancer assays of benzothiazole derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and incubate for 24-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[12]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[12]
Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of benzothiazole derivatives.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).[1]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[1]
-
Inoculation: Inoculate each well with the microbial suspension.[1]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic and analytical protocols provided herein, though based on established chemical principles rather than direct literature, offer a robust framework for initiating research in this area. The illustrative biological data highlights the potential of the benzothiazole scaffold in anticancer and antimicrobial applications. Rigorous experimental validation of the proposed synthetic routes and comprehensive biological evaluation of the resulting derivatives are essential next steps in exploring the full therapeutic potential of this unique chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. 2-Amino-5-bromobenzothiazole | 20358-03-6 | Benchchem [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibitor Screening Using 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, particularly as an anticancer agent.[1] Derivatives of 2-aminobenzothiazole have been extensively researched, revealing their potential to interact with various molecular targets implicated in cancer progression, including protein kinases.[1] This document provides detailed application notes and protocols for the use of 2-Amino-5-bromobenzothiazole 3-oxide, a representative of this class, in kinase inhibitor screening.
The dysregulation of protein kinase activity is a fundamental mechanism in many diseases, most notably cancer.[2] Kinases, such as those in the PI3K/Akt/mTOR signaling pathway, are crucial regulators of cell proliferation, survival, and metabolism.[3] The 2-aminobenzothiazole core can mimic the adenine structure of ATP, enabling it to competitively bind to the catalytic domain of kinases, thereby disrupting pro-cancer signaling pathways.[4] These notes will guide researchers in evaluating the inhibitory potential of this compound and its analogs.
Data Presentation: Anticancer and Kinase Inhibitory Activities of 2-Aminobenzothiazole Derivatives
While specific data for this compound is not extensively published, the following tables summarize the in vitro anticancer and kinase inhibitory activities of structurally related 2-aminobenzothiazole derivatives to provide a comparative context for screening.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13 | HCT116 | 6.43 ± 0.72 | [1] |
| A549 | 9.62 ± 1.14 | [1] | |
| A375 | 8.07 ± 1.36 | [1] | |
| 20 | HepG2 | 9.99 | [1] |
| HCT-116 | 7.44 | [1] | |
| MCF-7 | 8.27 | [1] | |
| 21 | HepG2 | 12.14 | [1] |
| HCT-116 | 10.34 | [1] | |
| MCF-7 | 11.25 | [1] | |
| OMS5 | A549 | 22.13 - 61.03 | [1] |
| MCF-7 | 22.13 - 61.03 | [1] | |
| OMS14 | A549 | 22.13 - 61.03 | [1] |
| MCF-7 | 22.13 - 61.03 | [1] |
Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives Against Protein Kinases
| Compound ID | Kinase Target | % Inhibition @ 100 µM | IC50 (nM) | Reference |
| BLZ945 | CSF1R | - | 1 | [5] |
| Compound 3 | CSF1R | - | 1.4 | [5] |
| Compound 10 | EGFR | - | 94.7 | [5] |
| Compound 11 | EGFR | - | 54.0 | [5] |
| Compound 20 | VEGFR-2 | - | 150 | [5] |
| Compound 21 | VEGFR-2 | - | 190 | [5] |
| OMS1 | PI3Kγ | 47% | - | [6][7] |
| OMS2 | PI3Kγ | 48% | - | [6][7] |
Experimental Protocols
The following protocols provide a framework for screening this compound for its kinase inhibitory and anticancer activities.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory activity of a test compound against a specific protein kinase by quantifying ADP production.[8]
Materials:
-
This compound
-
Kinase of interest (e.g., PI3K, Akt, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[8]
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a colorimetric assay to assess the cytotoxic effects of the test compound on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[9] Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition and Analysis:
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for kinase inhibitors.[10][11][12]
Caption: The PI3K/Akt signaling pathway and the potential inhibitory action of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for kinase inhibitor screening.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Amino-5-bromobenzothiazole 3-oxide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 2-Amino-5-bromobenzothiazole 3-oxide in Targeted Protein Degradation
This compound is classified as a protein degrader building block, positioning it as a valuable starting chemical for the synthesis of novel therapeutic agents in the field of Targeted Protein Degradation (TPD). TPD is a revolutionary strategy that utilizes the cell's own machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
This approach commonly employs Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional small-molecule inhibition.
Given its structural features, this compound can be envisioned as a core scaffold or a fragment for developing a ligand that binds to a POI. Researchers can chemically modify this building block to create a library of PROTACs for screening and development. These application notes provide detailed protocols for the cell-based characterization of such PROTACs.
Application Note 1: Workflow for PROTAC Synthesis and Cellular Evaluation
The development of a novel PROTAC involves a multi-step process, from chemical synthesis to rigorous cellular testing. The diagram below outlines a typical workflow for synthesizing a PROTAC that incorporates a derivative of this compound and subsequently evaluating its biological activity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide
Welcome to the technical support center for the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to navigate the intricacies of this synthesis, ensuring a successful and efficient experimental workflow.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This molecule, with its unique combination of a halogenated benzothiazole core and an N-oxide functionality, presents specific challenges that will be addressed in this guide. We will delve into the critical aspects of the synthesis, from the quality of starting materials to the nuances of the N-oxidation step and final purification.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Part 1: Synthesis of the Precursor - 2-Amino-5-bromobenzothiazole
Question 1: My synthesis of 2-Amino-5-bromobenzothiazole is resulting in a low yield and a dark, tarry byproduct. What is the likely cause and how can I fix it?
Answer:
This is a common issue and often points to the oxidation and polymerization of the starting material, 2-amino-4-bromothiophenol, or the aniline precursor.[1] Here’s a breakdown of the potential causes and solutions:
-
Oxidation of Starting Materials: 2-Aminothiophenols are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide-linked dimers and polymers, resulting in the dark, insoluble materials you are observing.[1]
-
Solution:
-
Use Freshly Purified Precursors: If possible, purify your 2-aminothiophenol derivative by distillation or recrystallization immediately before use to remove any oxidized impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
-
-
Harsh Reaction Conditions: High temperatures can promote unwanted side reactions and polymerization.[1]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.
-
-
-
Suboptimal Reagent Quality: Ensure the purity of all your starting materials and reagents.
Workflow for Minimizing Byproduct Formation in 2-Amino-5-bromobenzothiazole Synthesis:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Part 2: N-Oxidation of 2-Amino-5-bromobenzothiazole
Question 2: I am attempting the N-oxidation of 2-Amino-5-bromobenzothiazole, but the reaction is sluggish or incomplete. What are the key parameters to consider?
Answer:
The N-oxidation of heterocyclic amines, particularly those with deactivating substituents, can be challenging. Several factors influence the reaction's success:
-
Choice of Oxidizing Agent: The selection of the right oxidizing agent is critical. Common choices for N-oxidation include:
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Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or the N-oxide product.
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Solvent: The choice of solvent can significantly impact the reaction. A solvent that dissolves both the starting material and the oxidizing agent is ideal. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations.
Experimental Protocol: N-Oxidation of 2-Amino-5-bromobenzothiazole
This protocol is a general guideline and may require optimization for your specific setup.
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Dissolution: Dissolve 2-Amino-5-bromobenzothiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Oxidant: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 eq, or a mixture of 30% hydrogen peroxide and maleic anhydride[2]) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The N-oxide product is typically more polar than the starting material.
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Work-up: Once the reaction is complete, quench any excess oxidant.
-
For m-CPBA, a wash with a saturated sodium bicarbonate solution is effective for removing the m-chlorobenzoic acid byproduct.[4]
-
For hydrogen peroxide, a wash with a sodium sulfite solution can be used.
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-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Question 3: During the N-oxidation, I am observing the formation of multiple byproducts. What are the possible side reactions?
Answer:
The presence of the amino group on the benzothiazole ring introduces the possibility of competing oxidation reactions.
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Oxidation of the Amino Group: The exocyclic amino group can be oxidized, leading to nitroso or nitro derivatives, or even polymerization.[5]
-
Mitigation Strategy:
-
Protection of the Amino Group: Protecting the amino group as an amide (e.g., by acetylation with acetic anhydride) before the N-oxidation step can prevent its oxidation.[5] The protecting group can be removed later by hydrolysis.
-
Careful Control of Stoichiometry: Using a minimal excess of the oxidizing agent can help to selectively oxidize the more nucleophilic heterocyclic nitrogen over the amino group.
-
-
-
Ring Opening or Degradation: Over-oxidation or harsh reaction conditions can lead to the degradation of the benzothiazole ring system.
-
Mitigation Strategy:
-
Mild Reaction Conditions: Employing lower temperatures and shorter reaction times can minimize degradation.
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Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed.
-
-
Reaction Pathway and Potential Side Reactions:
Caption: Desired N-oxidation pathway and potential side reactions.
Part 3: Purification and Characterization
Question 4: I am having difficulty purifying the this compound by column chromatography. It seems to be very polar and streaks on the column.
Answer:
N-oxides are inherently polar compounds, and their purification by standard silica gel chromatography can be challenging.[4] Here are some strategies to improve the separation:
-
Solvent System Optimization:
-
Polar Mobile Phases: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a higher percentage of methanol (e.g., 5-10%) to elute your product.[4]
-
Acidic or Neutral Conditions: Avoid basic mobile phases (e.g., containing ammonia), as they can dissolve the silica gel, especially with high concentrations of methanol.[4] Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.
-
-
Alternative Chromatographic Techniques:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained on traditional reversed-phase columns.[4] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often a highly effective method for purifying polar crystalline compounds.
Table 1: Recommended Starting Conditions for Column Chromatography of Polar N-Oxides
| Stationary Phase | Mobile Phase Gradient | Elution Profile |
| Silica Gel | 0-10% Methanol in Dichloromethane | The N-oxide should elute at a higher methanol concentration than the starting material. |
| Alumina (Neutral) | 0-5% Methanol in Dichloromethane | May provide different selectivity compared to silica. |
| HILIC | 95:5 to 80:20 Acetonitrile:Water | Ideal for very polar compounds. |
Question 5: How can I confirm the formation of the N-oxide product?
Answer:
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.
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NMR Spectroscopy:
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¹H NMR: Expect a downfield shift of the protons on the benzothiazole ring, particularly those closest to the N-oxide group, compared to the starting material.
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¹³C NMR: The carbon atoms adjacent to the N-oxide will also experience a downfield shift.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the addition of one oxygen atom (M+16) to the mass of the starting material.
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IR Spectroscopy: Look for a characteristic N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹.
Conclusion
The synthesis of this compound is a rewarding but challenging endeavor. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of success. Careful attention to the quality of starting materials, precise control of reaction conditions during the critical N-oxidation step, and the use of appropriate purification techniques are paramount. This technical support center is intended to be a living document, and we encourage you to reach out with further questions and share your experiences to contribute to our collective knowledge.
References
Technical Support Center: Improving the Yield of 2-Amino-5-bromobenzothiazole 3-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide. Our goal is to help you overcome common experimental challenges and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-oxidation of 2-Amino-5-bromobenzothiazole?
A1: The N-oxidation of 2-Amino-5-bromobenzothiazole is typically achieved using peroxy acids. The most common reagents are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. Another effective and safer alternative is using a urea-hydrogen peroxide adduct.[1][2] The choice of oxidant can influence reaction rate, selectivity, and side product formation.
Q2: I am observing a low yield of the desired N-oxide. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.
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Side reactions: The presence of the electron-donating amino group can lead to undesired side reactions, such as oxidation of the amino group itself.[3]
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Degradation of starting material or product: 2-Aminobenzothiazole derivatives can be sensitive to strong oxidizing conditions and may degrade.[3]
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Suboptimal stoichiometry: An incorrect molar ratio of the starting material to the oxidizing agent can lead to incomplete conversion or the formation of byproducts.
-
Issues with reagent quality: The purity of the starting material and the activity of the oxidizing agent are crucial for a successful reaction.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the N-oxide product, and any potential byproducts. The N-oxide is typically more polar than the starting benzothiazole and will have a lower Rf value.
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted 2-Amino-5-bromobenzothiazole, the corresponding benzoic acid (if using m-CPBA), and potential over-oxidation or side-reaction products. Purification can be challenging due to the high polarity of the N-oxide. Column chromatography on silica gel is a common purification method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol) is often effective. In some cases, recrystallization from a suitable solvent can also be used.
Q5: My purified this compound sample is colored. Is this normal?
A5: A color change in aminobenzothiazole derivatives can indicate degradation.[3] The pure N-oxide is expected to be a solid. If you observe a significant color, it is advisable to re-purify the compound and verify its identity and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion to N-Oxide | 1. Insufficient Oxidant: The amount of oxidizing agent is not enough for complete conversion. 2. Low Reaction Temperature: The reaction may require more thermal energy. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. 4. Deactivated Oxidant: The oxidizing agent (e.g., m-CPBA) may have degraded over time. | 1. Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidant (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC to avoid over-oxidation. 2. Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). 3. Extend Reaction Time: Monitor the reaction over a longer period using TLC until the starting material is consumed. 4. Use Fresh Reagent: Ensure you are using a fresh and active batch of the oxidizing agent. |
| Formation of Multiple Byproducts | 1. Over-oxidation: Excess oxidizing agent or harsh reaction conditions can lead to the formation of undesired byproducts. 2. Oxidation of the Amino Group: The exocyclic amino group is susceptible to oxidation. 3. Ring Opening: Under harsh conditions, the benzothiazole ring might undergo oxidative cleavage. | 1. Control Stoichiometry and Temperature: Use a slight excess of the oxidant and maintain a controlled temperature. Add the oxidant portion-wise to the reaction mixture. 2. Protecting the Amino Group: Consider protecting the amino group (e.g., via acetylation) before N-oxidation, followed by deprotection. However, this adds extra steps to the synthesis. 3. Milder Oxidizing Agents: Consider using a milder oxidizing system like urea-hydrogen peroxide, which can be more selective.[1] |
| Difficulty in Product Isolation and Purification | 1. High Polarity of the N-Oxide: The product is highly polar, making extraction and chromatography challenging. 2. Co-elution with Byproducts: Byproducts may have similar polarities to the desired N-oxide. 3. Residual Acid from m-CPBA: m-chlorobenzoic acid can be difficult to remove completely. | 1. Optimize Chromatography: Use a more polar eluent system for column chromatography (e.g., a gradient of methanol in dichloromethane). HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective technique for purifying very polar compounds. 2. Aqueous Wash: During workup, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like m-chlorobenzoic acid.[4] 3. Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method. |
Experimental Protocols
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a general procedure for the N-oxidation of nitrogen heterocycles and is a good starting point for the target molecule.
Materials:
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2-Amino-5-bromobenzothiazole
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meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 2-Amino-5-bromobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.
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Add the m-CPBA solution dropwise to the cooled solution of the starting material over 15-30 minutes.
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Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid
This method provides an alternative to m-CPBA and avoids the benzoic acid byproduct.
Materials:
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2-Amino-5-bromobenzothiazole
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Glacial acetic acid
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Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
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Ethyl acetate or Dichloromethane for extraction
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolve 2-Amino-5-bromobenzothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it into an ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
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Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Data Presentation
Table 1: Comparison of Common N-Oxidizing Agents
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| m-CPBA | DCM, 0 °C to rt | High reactivity, generally good yields. | Byproduct (m-chlorobenzoic acid) can be difficult to remove; potential for over-oxidation. |
| H₂O₂ / Acetic Acid | Acetic acid, 50-60 °C | Inexpensive reagents, no solid byproduct. | Requires heating, acidic conditions might not be suitable for all substrates. |
| Urea-H₂O₂ | Various solvents, can be done neat | Stable and safe solid reagent, environmentally friendly.[1] | May require a catalyst for less reactive substrates. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the N-oxidation reaction.
References
Technical Support Center: Optimization of Benzothiazole N-Oxidation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful N-oxidation of benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of benzothiazoles?
A1: The most frequently employed method for benzothiazole N-oxidation is the use of a peroxide-based oxidizing agent. A well-documented procedure involves the use of hydrogen peroxide in combination with maleic anhydride.[1][2] Other oxidizing agents, such as magnesium monoperoxyphthalate hexahydrate (MMPP), have also been utilized for oxidative ring-opening reactions which proceed through an N-oxide intermediate.[3]
Q2: How can I monitor the progress of my N-oxidation reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting benzothiazole on a TLC plate, you can observe the consumption of the reactant and the formation of the more polar N-oxide product. Visualization can be achieved using UV light or iodine vapor.[5]
Q3: What are the key safety precautions when performing benzothiazole N-oxidation?
A3: When working with oxidizing agents like hydrogen peroxide, it is crucial to handle them with care. Hydrogen peroxide is a strong oxidizer and can be corrosive. Reactions involving peroxides can also be exothermic, so it is important to control the rate of addition and maintain the recommended reaction temperature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Are there any "green" or more environmentally friendly approaches to consider?
A4: Green chemistry approaches to benzothiazole synthesis often focus on using water as a solvent, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times.[5][6] For the N-oxidation step, choosing milder, more selective oxidizing agents and optimizing reaction conditions to minimize solvent use and energy consumption are key green chemistry principles to apply.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or no yield of the desired benzothiazole N-oxide.
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Potential Cause: Poor quality or degradation of the starting benzothiazole.
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Recommended Solution: Ensure the purity of the starting benzothiazole. If it has been stored for a long time, consider purifying it by recrystallization or column chromatography before use.[4]
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Potential Cause: Ineffective oxidizing agent.
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Recommended Solution: The choice of oxidant is crucial. For N-oxidation, a hydrogen peroxide–maleic anhydride mixture is a known effective system.[1][2] Ensure your hydrogen peroxide solution has the correct concentration, as it can decompose over time. Consider screening other oxidizing agents if the standard methods are unsuccessful.
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Potential Cause: Suboptimal reaction temperature.
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Recommended Solution: Most oxidation reactions are temperature-sensitive. If the reaction is too slow, a gentle increase in temperature might be beneficial.[4] Conversely, if you observe degradation or byproduct formation, lowering the temperature may improve the yield.[5] The literature suggests refluxing for the H₂O₂/maleic anhydride method.[2]
Problem 2: The reaction is incomplete, with significant starting material remaining.
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Potential Cause: Insufficient amount of oxidizing agent.
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Recommended Solution: Ensure the stoichiometry of the oxidizing agent is correct. A slight excess of the oxidant is often used to drive the reaction to completion. Check the protocol for the recommended molar equivalents.[2]
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Potential Cause: Insufficient reaction time.
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Recommended Solution: Monitor the reaction using TLC until the starting material is consumed.[4] If the reaction stalls, extending the reaction time may be necessary. Some protocols specify a reaction time of around one hour at reflux.[2]
Problem 3: Formation of byproducts or over-oxidation.
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Potential Cause: Harsh reaction conditions.
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Recommended Solution: High temperatures or the use of overly strong oxidizing agents can promote unwanted side reactions.[4] Consider lowering the reaction temperature or using a milder oxidant. Controlling the rate of addition of the oxidizing agent can also help manage the reaction's exothermicity and prevent side reactions.
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Potential Cause: Ring-opening of the benzothiazole.
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Recommended Solution: Certain oxidants, like MMPP, in alcohol solvents can lead to the oxidative ring-opening of the benzothiazole moiety.[3] If this is not the desired outcome, stick to milder N-oxidation specific conditions, such as the H₂O₂/maleic anhydride system in a non-nucleophilic solvent like dichloromethane.[2]
Problem 4: Difficulty in isolating and purifying the benzothiazole N-oxide product.
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Potential Cause: The product is highly soluble in the workup solvent.
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Recommended Solution: Benzothiazole N-oxides are generally more polar than their parent benzothiazoles. During aqueous workup, ensure the organic solvent used for extraction is appropriate. If the product has high water solubility, multiple extractions or salting out may be required.
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Potential Cause: Similar polarity of the product and impurities.
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Recommended Solution: If separation by column chromatography is difficult, try using a different solvent system for elution.[5] Alternative purification techniques like recrystallization can also be effective.[4] A common purification method for 2-methylbenzothiazole-N-oxide is chromatography on silica gel using a methanol-dichloromethane mixture.[2]
Experimental Protocols & Data
Protocol: N-Oxidation of 2-Methylbenzothiazole[2]
This protocol is adapted from the synthesis of 2-methylbenzothiazole-N-oxide.
Materials:
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2-Methylbenzothiazole
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Maleic anhydride
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30% aqueous hydrogen peroxide (H₂O₂)
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Dichloromethane (CH₂Cl₂)
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Methanol (MeOH)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 2-methylbenzothiazole (1.0 eq) and maleic anhydride (1.24 eq) in dichloromethane.
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To this solution, add 30% aqueous hydrogen peroxide (3.6 eq) dropwise.
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Stir the mixture and heat it to reflux for 1 hour.
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After reflux, cool the reaction mixture in an ice-water bath.
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The precipitated maleic acid will be visible. Filter off the solid and wash it with fresh dichloromethane.
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Combine the filtrates, dry them over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude residue.
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Purify the residue by column chromatography on silica gel, using a mixture of methanol and dichloromethane (e.g., 1:15 v/v) as the eluent to yield the pure 2-methylbenzothiazole-N-oxide.
Data on N-Oxidation Conditions
The following table summarizes reaction parameters for benzothiazole N-oxidation based on literature data. This can serve as a starting point for optimizing your specific reaction.
| Starting Material | Oxidizing System | Solvent | Temperature | Time | Yield | Reference |
| 2-Methylbenzothiazole | H₂O₂ / Maleic Anhydride | Dichloromethane | Reflux | 1 h | 36% | [2] |
| Benzothiazole | MMPP | Methanol | Room Temp. | 22 h | N/A* | [3] |
Note: In this case, the N-oxide was an intermediate in a ring-opening reaction, so an isolated yield was not reported.
Visualized Workflows and Logic
References
Technical Support Center: Purification of 2-Amino-5-bromobenzothiazole 3-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzothiazole 3-oxide. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its physicochemical properties. The presence of the polar N-oxide and the basic amino group can lead to issues such as:
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High Polarity: The compound is expected to be highly polar, which can make it challenging to elute from normal-phase chromatography columns and may require highly polar solvent systems.
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Potential Instability: The N-oxide group may be sensitive to certain conditions, such as acidic stationary phases (e.g., silica gel), which can lead to degradation. 2-Aminobenzothiazole derivatives can also be susceptible to oxidation.
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Co-eluting Impurities: Synthesis of benzothiazoles can result in byproducts with similar polarities to the desired product, complicating separation by column chromatography.[1]
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Low Solubility in Common Solvents: The polarity of the molecule might lead to poor solubility in less polar organic solvents commonly used in chromatography.
Q2: What are the initial steps to consider before starting the purification process?
Before beginning purification, it is crucial to have a preliminary assessment of the crude product.
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Thin-Layer Chromatography (TLC): Run TLC plates in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) to get an initial idea of the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.
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Solubility Tests: Test the solubility of your crude product in a range of solvents to identify suitable candidates for recrystallization.
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Review the Synthetic Route: Understand the potential byproducts of your synthesis. Common impurities in benzothiazole synthesis can include unreacted starting materials and disulfide-linked polymers from the 2-aminothiophenol precursor.[1]
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and heat.
Troubleshooting Guides
Problem 1: Low Recovery from Column Chromatography
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For normal-phase silica gel, a gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective for highly polar compounds like N-oxides. |
| Compound is irreversibly adsorbed or degrading on the stationary phase. | Some benzothiazole derivatives are sensitive to the acidic nature of silica gel.[1] Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying highly polar compounds. |
| Compound streaking on the column. | The compound might be too polar for the stationary phase or there might be interactions with acidic sites on silica gel. Try adding a small amount of a modifier to your eluent system, such as triethylamine (0.1-1%) to neutralize acidic sites on silica gel, or a few drops of acetic acid if your compound is basic and tailing. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to inefficient separation and poor recovery. |
Problem 2: Co-elution of Impurities with the Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Similar polarity of the product and impurities. | Try a different solvent system for elution.[1] Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation. If column chromatography is ineffective, consider alternative purification techniques like preparative TLC or recrystallization. |
| Formation of a salt. | If your compound has a basic amino group, it might form a salt with acidic impurities or on an acidic stationary phase, altering its chromatographic behavior. Consider a workup step involving a mild base wash before chromatography. |
Problem 3: Difficulty with Recrystallization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate solvent choice. | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like this compound, polar solvents like ethanol, isopropanol, or acetone, or a solvent pair like ethanol/water, are good starting points. |
| Product "oiling out" instead of crystallizing. | This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution. Adding a co-solvent in which the compound is less soluble can also induce crystallization. |
| Supersaturation. | If crystals do not form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization. |
| Presence of impurities that inhibit crystallization. | If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol and may require optimization.
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Stationary Phase Selection: Based on initial TLC analysis, choose a stationary phase. For this compound, neutral alumina is a good starting point to avoid potential degradation on acidic silica gel.
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Column Packing:
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Prepare a slurry of the chosen stationary phase in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel or celite, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a less polar solvent system (e.g., 100% dichloromethane).
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Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in increments (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure.
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Protocol 2: Recrystallization
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Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., ethanol).
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Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain substituted 2-aminobenzothiazoles?
A1: The primary methods for synthesizing substituted 2-aminobenzothiazoles include:
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The Hugerschoff Reaction: This classic method involves the oxidative cyclization of arylthioureas, typically using bromine in a solvent like chloroform or acetic acid.[1]
-
Synthesis from Anilines and Thiocyanates: A one-pot reaction where a substituted aniline reacts with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an oxidizing agent like bromine.[2][3]
-
Synthesis from 2-Aminothiophenols: Condensation of 2-aminothiophenols with cyanogen bromide, isothiocyanates, or other electrophiles.[4]
-
Synthesis from 2-Haloanilines: Transition-metal catalyzed (e.g., copper or palladium) reactions of 2-haloanilines with thiourea or dithiocarbamates.[5]
Q2: I'm observing a significant amount of an unexpected side product in my Hugerschoff reaction, particularly with electron-deactivated anilines. What could it be?
A2: You are likely forming the "anti-Hugerschoff" product, a thioamido guanidino moiety. This side reaction is known to be a major pathway, and in some cases, the exclusive product, when using aryl-alkyl unsymmetrical thioureas or arylthioureas with electron-withdrawing groups.[6]
Q3: My synthesis using a 4-unsubstituted aniline is giving a low yield of the desired 2-aminobenzothiazole. What is the likely side reaction?
A3: A common side reaction with 4-unsubstituted anilines is the electrophilic substitution of the thiocyanate group at the para-position of the aniline ring, forming 4-thiocyanatoaniline. This competes with the desired cyclization.[2][7]
Q4: I am getting a mixture of regioisomers (e.g., 5- and 7-substituted products) when using a meta-substituted aniline. How can I control the regioselectivity?
A4: The formation of regioisomers is a common challenge with meta-substituted anilines. The ratio of the isomers is influenced by both steric and electronic factors of the substituent. While complete control can be difficult, adjusting reaction conditions such as temperature and solvent may have some effect. However, in many cases, chromatographic separation of the isomers is necessary.[2][7]
Troubleshooting Guides
Problem 1: Low Yield in the Hugerschoff Reaction (from Arylthiourea)
Q: My Hugerschoff reaction is giving a low yield of the desired 2-aminobenzothiazole. What are the possible causes and solutions?
A: Low yields in the Hugerschoff reaction can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed. - Temperature: While the initial bromination is often done at low temperatures (0-5 °C) to control the reaction, the subsequent cyclization may require heating. Optimize the temperature profile for your specific substrate.[2] |
| Side Product Formation | - Aromatic Bromination: If you observe polyhalogenated products, reduce the amount of bromine used. Add the bromine solution dropwise at a low temperature to maintain a low concentration in the reaction mixture. Consider using a solid brominating agent like benzyltrimethylammonium tribromide for better stoichiometric control.[8] - "Anti-Hugerschoff" Product: This is more prevalent with electron-withdrawing groups on the arylthiourea. Consider changing the solvent, as this can influence the product ratio (see Table 1). If possible, modify the substrate to have less deactivating groups. |
| Reagent Quality | - Purity of Arylthiourea: Ensure your starting arylthiourea is pure and dry. Impurities can inhibit the reaction or lead to side products. Recrystallize if necessary. - Quality of Bromine: Use a fresh, high-quality source of bromine. |
| Work-up and Purification | - Product Loss: Ensure complete precipitation of the product during work-up. Adjust the pH carefully during neutralization. - Purification: Optimize your purification method (recrystallization or column chromatography) to minimize loss. |
Problem 2: Formation of "Anti-Hugerschoff" Product
Q: How can I minimize the formation of the thioamido guanidino ("anti-Hugerschoff") side product?
A: The formation of the anti-Hugerschoff product is a competing reaction pathway. Here's how you can address it:
-
Substrate Electronics: Be aware that arylthioureas with electron-withdrawing substituents are more prone to forming the anti-Hugerschoff product. If your synthesis allows, consider using precursors with electron-donating or neutral substituents.
-
Solvent Choice: The choice of solvent can significantly impact the ratio of the desired 2-aminobenzothiazole to the anti-Hugerschoff product. As indicated in the table below, polar aprotic solvents like THF, MeOH, and DMF can favor the formation of the desired product over the anti-Hugerschoff byproduct.[9]
Data Presentation
Table 1: Influence of Solvent on the Ratio of Hugerschoff vs. Anti-Hugerschoff Products
| Solvent | Total Isolated Yield (%) | Ratio (Anti-Hugerschoff : Hugerschoff) |
| CH₂Cl₂ | 89 | 77 : 12 |
| CH₃CN | 82 | 68 : 14 |
| Dioxane | 75 | 60 : 15 |
| THF | 92 | 85 : 7 |
| THF* | 94 | 94 : 0 |
| MeOH | 80 | 80 : 0 |
| DMF | 78 | 78 : 0 |
| AcOH | 77 | 55 : 22 |
*Reaction performed with 0.25 eq. of the brominating agent. Data sourced from Yella, R., et al. (2010).[9]
Problem 3: Low Yield in Synthesis from 2-Aminothiophenol
Q: I am attempting to synthesize a 2-aminobenzothiazole from 2-aminothiophenol and cyanogen bromide, but the yield is poor. What could be the issue?
A: Syntheses starting with 2-aminothiophenol are sensitive to oxidation. Here are some troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Oxidation of 2-Aminothiophenol | 2-Aminothiophenol is readily oxidized by air to form a disulfide dimer (2,2'-dithiobis(aniline)), which is unreactive in the desired cyclization. - Use freshly distilled or purified 2-aminothiophenol. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). - Degas your solvent before use. |
| Purity of Cyanogen Bromide | Cyanogen bromide is toxic and moisture-sensitive. Ensure it is handled in a dry environment and that you are using a high-purity reagent. |
| Reaction Conditions | - Temperature: The reaction is often exothermic. Maintain a low temperature during the addition of cyanogen bromide to prevent side reactions. - pH Control: The reaction may require specific pH conditions. Ensure proper buffering or control of pH as specified in the protocol. |
| Inefficient Cyclization | The intermediate formed after the initial reaction may not be cyclizing efficiently. - Solvent: Ensure you are using an appropriate solvent that facilitates the cyclization step. - Catalyst: Some variations of this synthesis may benefit from a mild acid or base catalyst to promote cyclization. |
Experimental Protocols
Protocol 1: Hugerschoff Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from a procedure described in Organic Syntheses.[10]
-
Preparation of p-tolylthiourea:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.
-
-
Oxidative Cyclization:
-
Cool the solution containing the thiourea to 30°C.
-
Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
-
Work-up and Purification:
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Collect the precipitated 2-amino-6-methylbenzothiazole by filtration and wash with water.
-
For further purification, dissolve the crude product in hot ethanol, treat with activated carbon (Norit), and filter.
-
Dilute the filtrate with hot water, stir vigorously, and chill to crystallize the product.
-
Filter the purified product, wash with 30% ethanol, and dry.
-
Protocol 2: Synthesis of 4-Chloro-2-aminobenzothiazole from 2-Chlorophenylthiourea
This protocol is adapted from a patented procedure.[2]
-
Reaction Setup:
-
Dissolve 117.6 g of 2-chlorophenylthiourea (85% dry matter content) in 324 g of 100% sulfuric acid at 20-25°C over 30 minutes.
-
Heat the mixture to 70°C.
-
-
Cyclization:
-
Add 12 ml of a 40% strength ammonium bromide solution dropwise over 4 hours.
-
-
Work-up and Purification:
-
Pour the resulting solution into 400 ml of water and stir for one hour at 70°C.
-
Cool the mixture to 20°C and collect the precipitate (sulfate salt) by suction filtration.
-
To obtain the free base, suspend the filter residue in a solution of 1150 ml of water and 50 g of NaOH and stir for one hour at 70°C.
-
Filter the solid product, wash with water until sulfate-free, and dry to yield 4-chloro-2-aminobenzothiazole.
-
Visualizations
Hugerschoff Reaction and Side Product Pathways
Caption: Reaction pathways in the Hugerschoff synthesis of 2-aminobenzothiazoles.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in 2-aminobenzothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 4. Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Arylthioureas with bromine or its equivalents gives no ‘Hugerschoff’ reaction product - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to the Solution Stability of 2-Amino-5-bromobenzothiazole 3-oxide
Welcome to the technical support center for 2-Amino-5-bromobenzothiazole 3-oxide (CAS 1216671-97-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. Understanding the stability of this heterocyclic N-oxide is paramount for generating reproducible data, ensuring the integrity of screening campaigns, and developing robust synthetic routes. This document provides in-depth answers to common stability issues, troubleshooting protocols, and the chemical principles behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and inherent chemical properties of this compound.
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this aromatic N-oxide is governed by a combination of environmental and chemical factors. The N+–O– bond, while relatively stable in an aromatic system compared to aliphatic amine oxides, remains a site of reactivity.[1] Key influencing factors include:
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Light: Aromatic N-oxides can be photosensitive. The energy from UV or even ambient light can be sufficient to induce photochemical reactions, primarily deoxygenation to the parent benzothiazole.[2][3][4]
-
pH: The solution's pH is critical. Aromatic N-oxides are weak bases (typical pKa values for the protonated form are between 0.5 and 2).[1] In strongly acidic conditions (pH < 2), protonation of the N-oxide oxygen can make the molecule susceptible to nucleophilic attack or rearrangements. In strongly basic conditions, other functionalities might be affected, though the N-oxide bond itself is generally more stable.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] While generally stable at room temperature, solutions may show significant degradation over time if stored at higher temperatures (e.g., >40°C).[1]
-
Presence of Reducing Agents or Metals: The N-oxide moiety is an oxidizing group and can be reduced by various reagents. Trace metal contaminants in solvents or on glassware can catalyze degradation pathways. Similarly, the presence of reducing agents, even mild ones, will facilitate the deoxygenation of the N-oxide.
Q2: How should I properly store the solid compound and its solutions?
-
Solid Form: The solid compound should be stored at the recommended temperature of 2-8°C in a tightly sealed container, protected from light.[5] Many N-oxides are hygroscopic, and minimizing exposure to atmospheric moisture is advisable to ensure accurate weighing and prevent hydrolysis of any potential impurities.[1]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials or containers wrapped in aluminum foil at 2-8°C.[2] For longer-term storage, freezing at -20°C or -80°C is recommended. However, it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate during the process.
Q3: What are the most likely degradation products I might observe?
The most probable degradation product is the parent amine, 2-Amino-5-bromobenzothiazole , formed via deoxygenation. This can occur through photochemical pathways or reduction. Other potential degradants could arise from reactions involving the 2-amino group or, under more forcing conditions (e.g., strong acid/heat), cleavage of the thiazole ring.
Q4: Can I use protic solvents like methanol or ethanol to prepare my solutions?
Yes, polar protic solvents can be used and often aid in dissolving N-oxides, which are stabilized by such solvents.[1] However, for long-term stability studies, the choice of solvent should be carefully considered. Aprotic solvents like DMSO, DMF, or acetonitrile are common choices. It is essential to use high-purity, anhydrous solvents, as impurities can significantly impact stability.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Issue 1: Rapid loss of the parent compound is observed in a freshly prepared solution during analysis.
-
Possible Cause 1: Photodegradation.
-
Why it happens: The compound is likely photosensitive, a common trait for aromatic N-oxides.[2][4] Exposure to ambient laboratory light or the UV detector lamp in an HPLC system can be sufficient to cause rapid degradation.
-
Troubleshooting & Optimization:
-
Protect all solutions from light by using amber-colored vials or wrapping containers in aluminum foil.[2]
-
Minimize the exposure of the sample to light during preparation steps.
-
If using an HPLC system, use a cooled autosampler (e.g., 4°C) and ensure the sample tray is covered.
-
-
-
Possible Cause 2: Presence of Contaminants.
-
Why it happens: Trace metals on glassware or impurities in the solvent can catalyze the decomposition of the N-oxide.[1] Residual hydrogen peroxide from the synthesis of the N-oxide, if not properly removed, can also lead to instability or side reactions.[1]
-
Troubleshooting & Optimization:
-
Use high-purity (e.g., HPLC or LC-MS grade) solvents for all preparations.
-
Ensure all glassware is meticulously cleaned. If metal catalysis is suspected, wash glassware with a dilute acid (e.g., 1% HCl) followed by thorough rinsing with high-purity water and the final solvent.
-
Confirm the purity of the starting material. If residual oxidants are suspected, consider repurification.
-
-
Issue 2: Inconsistent results or high variability in biological or analytical assays.
-
Possible Cause 1: Autosampler Instability.
-
Why it happens: The compound may be degrading while sitting in the autosampler vial waiting for injection. The residence time in the autosampler, often at room temperature, can be long, especially for large batches.
-
Troubleshooting & Optimization:
-
Utilize a thermostatically controlled autosampler set to a low temperature (e.g., 4°C).
-
Limit the number of samples per run to reduce the total analysis time and the residence time of the last sample.
-
Inject a "check standard" (a freshly prepared sample) at the end of the sequence to quantify the extent of degradation over the run time.
-
-
-
Possible Cause 2: Adsorption to Surfaces.
-
Why it happens: Heterocyclic compounds can adsorb to the surfaces of glass vials, pipette tips, or HPLC columns, leading to apparent loss of compound and poor recovery.
-
Troubleshooting & Optimization:
-
Use polypropylene or silanized glass vials to minimize surface interactions.
-
Include a small percentage of a competing agent like trifluoroacetic acid (TFA) or formic acid in the mobile phase if using reverse-phase HPLC, which can help reduce peak tailing and improve recovery.
-
-
Issue 3: An unexpected new peak appears in my HPLC chromatogram during a stability study.
-
Possible Cause: Formation of a Degradation Product.
-
Why it happens: This is the expected outcome of an instability issue. The new peak represents a substance formed from the decomposition of this compound.
-
Troubleshooting & Optimization:
-
Identify the Degradant: Use LC-MS to determine the mass of the new peak. The most likely degradant is the deoxygenated parent compound, 2-Amino-5-bromobenzothiazole, which would have a mass 16 Da less than the parent N-oxide (245.1 g/mol vs. 229.1 g/mol ).
-
Forced Degradation: To confirm the identity of the degradant, perform a forced degradation study (see Protocol 2). Subjecting the compound to conditions known to cause degradation (e.g., UV light) should increase the size of the unknown peak, helping to confirm its origin.
-
Adjust Conditions: Once the degradation pathway is understood, modify experimental or storage conditions (e.g., pH, light exposure) to minimize its formation.
-
-
Section 3: Experimental Protocols & Data Presentation
This section provides standardized protocols for handling the compound and illustrative data to guide your experimental design.
Protocol 1: Preparation of Stock Solutions
-
Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of solid in a fume hood using an analytical balance.
-
Dissolution: Add the desired volume of a high-purity, appropriate solvent (e.g., DMSO, acetonitrile) to the solid.
-
Solubilization: Vortex or sonicate the mixture in a water bath at room temperature until all solid is completely dissolved. Avoid heating unless absolutely necessary, as it may accelerate degradation.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Purge with an inert gas (e.g., argon or nitrogen) before sealing. Store at 2-8°C for short-term use or -20°C/-80°C for longer-term storage, protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand potential degradation pathways.
-
Prepare Stock: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water.
-
Aliquot Samples: Distribute the stock solution into separate, clearly labeled amber vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to a photostability chamber (ICH Q1B guidelines) or a strong UV lamp.
-
Control: Keep one vial at 4°C in the dark.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid/base samples if necessary before analysis. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradants formed.
Data Presentation (Illustrative)
The following tables present hypothetical data to illustrate expected stability trends for this compound. Note: This is example data and should be experimentally verified.
Table 1: Illustrative pH-Rate Profile in Aqueous Buffer at 25°C
| pH | Condition | % Parent Remaining after 24h | Primary Degradant Observed |
| 2.0 | 0.1 M HCl | 85% | 2-Amino-5-bromobenzothiazole |
| 4.5 | Acetate Buffer | 98% | Not Detected |
| 7.4 | Phosphate Buffer | >99% | Not Detected |
| 9.0 | Borate Buffer | 97% | Minor unidentified peaks |
| 12.0 | 0.01 M NaOH | 90% | Multiple minor degradants |
Table 2: Illustrative Stability in Various Solvents after 72h (Protected from Light)
| Solvent | Temperature | % Parent Remaining |
| DMSO | 25°C | >99% |
| Acetonitrile | 25°C | >99% |
| Methanol | 25°C | 96% |
| Water (pH 7) | 25°C | 98% |
| DMSO | 40°C | 92% |
Section 4: Mechanistic Insights & Visual Guides
Visualizing workflows and chemical pathways can significantly aid in understanding and troubleshooting.
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve stability issues encountered in the lab.
Caption: A logical workflow for troubleshooting stability issues.
Diagram 2: Plausible Photochemical Degradation Pathway
This diagram illustrates the most likely degradation pathway for this compound under photolytic stress.
Caption: Photochemical reduction to the parent amine.
References
how to avoid byproduct formation in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzothiazole synthesis, and what causes their formation?
A1: The most prevalent byproducts in benzothiazole synthesis, particularly when starting from 2-aminothiophenol, are:
-
2,2'-Dithiobis(aniline) (Disulfide Dimer): This is the most common byproduct, arising from the oxidation of the thiol group in 2-aminothiophenol. This is often caused by exposure to atmospheric oxygen, especially under neutral or basic conditions.[1]
-
Symmetrical N,N'-bis(2-mercaptophenyl)urea or thiourea derivatives: These byproducts can form when using carbonylating agents like phosgene, triphosgene, or carbonyldiimidazole (CDI). They result from the reaction of the carbonylating agent with two molecules of 2-aminothiophenol.
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Benzothiazolone: This can be a byproduct in syntheses aiming for benzothiazoles, for instance, in reactions involving CO2 and a reducing agent, where incomplete reduction can lead to the formation of the benzothiazolone.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminothiophenol or the corresponding aldehyde/carboxylic acid, complicating purification.
Q2: How can I minimize the oxidation of 2-aminothiophenol to its disulfide dimer?
A2: To minimize the formation of the disulfide dimer, consider the following precautions:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation by atmospheric oxygen.[1]
-
Use Freshly Purified 2-Aminothiophenol: 2-Aminothiophenol can oxidize upon storage. Purifying it by distillation or recrystallization immediately before use can significantly reduce the amount of pre-formed disulfide.
-
Control Reaction pH: The thiol group is more susceptible to oxidation at higher pH. Maintaining a neutral or slightly acidic pH can help to suppress this side reaction.
Q3: I am observing a byproduct that I suspect is a symmetrical urea derivative. How can I avoid this?
A3: The formation of symmetrical urea or thiourea byproducts is common when using highly reactive carbonylating agents. To mitigate this:
-
Slow Addition of Reagents: Add the carbonylating agent (e.g., phosgene, CDI) slowly and in a controlled manner to the solution of 2-aminothiophenol. This helps to ensure that the carbonylating agent reacts with the desired stoichiometry and minimizes the chance of it reacting with a second molecule of 2-aminothiophenol.
-
Use a Less Reactive Carbonyl Source: If possible, consider using a less reactive carbonyl source or a different synthetic route that does not involve highly reactive carbonylating agents.
Q4: My reaction is sluggish and gives a low yield of the desired benzothiazole. What can I do?
A4: Low yields can be attributed to several factors. Here are some troubleshooting steps:
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. Inaccurate measurements, especially with hygroscopic solids, can lead to incomplete reactions.
-
Optimize Reaction Temperature: Many benzothiazole syntheses require heating to proceed at a reasonable rate. If your reaction is slow at room temperature, gradually increasing the temperature while monitoring for byproduct formation can improve the yield.
-
Increase Reaction Time: Some cyclization reactions are inherently slow. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the reaction time from 12 to 24 hours has been shown to significantly increase yields in certain base-catalyzed reactions.[1]
-
Catalyst Selection: The choice of catalyst can have a profound impact on the reaction rate and yield. Consider screening different catalysts if your current system is not efficient.
Troubleshooting Guide: Specific Issues
Issue 1: Formation of a Dark, Tarry Substance in the Reaction Mixture
-
Potential Cause: This often indicates the polymerization of 2-aminothiophenol or other starting materials, which can be initiated by oxidation or high temperatures.
-
Solutions:
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Work under an inert atmosphere to minimize oxidation.
-
Use purified 2-aminothiophenol.
-
Control the reaction temperature carefully. Avoid excessively high temperatures and consider a more gradual heating profile.
-
Choose a milder oxidant if one is required for the reaction.
-
Issue 2: Incomplete Cyclization Leading to Benzothiazoline Intermediates
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Potential Cause: The final aromatization step to form the benzothiazole from the benzothiazoline intermediate may be inefficient.
-
Solutions:
-
Ensure a sufficient amount of oxidant is present if the reaction requires one.
-
Increase the reaction time or temperature to promote the final elimination/oxidation step.
-
Consider steric hindrance. If you are using bulky substrates, a more forcing reaction condition or a more potent catalyst might be necessary.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various methods for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting the reaction conditions and reported yields. This allows for a comparative analysis to select the most suitable method for your specific needs.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [1] |
| SnP₂O₇ | Neat | 80-100 | 8-35 min | 87-95 | |
| NH₄Cl | Methanol/Water | Room Temp | 1 h | High | |
| Polystyrene-Iodine Acetate | Dichloromethane | Room Temp | 5-10 min | High | |
| Microwave Irradiation (PIFA) | Acetonitrile | 80 | 2-5 min | 85-95 | |
| Visible Light (Rose Bengal) | Acetonitrile | Room Temp | 12 h | 70-95 | |
| Laccase | Acetate Buffer (pH 5) | 40 | 24 h | 40-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol describes a robust and high-yielding method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (3.0 mmol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this stirred solution at room temperature, add 30% hydrogen peroxide (6.0 mmol).
-
Slowly add concentrated hydrochloric acid (3.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude 2-arylbenzothiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
To Minimize Byproducts:
-
Ensure the 2-aminothiophenol is of high purity or freshly distilled.
-
The dropwise addition of HCl is crucial to maintain control over the reaction conditions.
Visualizations
Caption: Mechanisms of desired benzothiazole formation and common byproducts.
Caption: Troubleshooting workflow for benzothiazole synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2-Amino-5-bromobenzothiazole, commonly achieved by the reaction of 4-bromoaniline with a thiocyanate salt in the presence of bromine. The second step is the N-oxidation of the benzothiazole nitrogen, usually with a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA).
Q2: What are the main challenges when scaling up the synthesis of 2-Amino-5-bromobenzothiazole?
A2: Scaling up the synthesis of the 2-aminobenzothiazole precursor can present challenges with heat management due to the exothermic nature of the reaction, ensuring homogenous mixing in larger reactors, and controlling the rate of bromine addition to prevent side reactions.[1] For the N-oxidation step, challenges include controlling the stoichiometry of the oxidizing agent to prevent over-oxidation and potential ring-opening of the benzothiazole ring.[2]
Q3: Are there any "green" or more environmentally friendly approaches to consider for the synthesis of the benzothiazole precursor?
A3: Modern synthetic methods are focusing on greener approaches. These can include the use of water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions. Microwave-assisted synthesis is another green chemistry technique that can significantly shorten reaction times and reduce energy consumption.
Q4: What are the critical safety precautions to take during this synthesis?
A4: Bromine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The N-oxidation step often uses peroxyacids like mCPBA, which are strong oxidizing agents and can be explosive.[1][3] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Part 1: Synthesis of 2-Amino-5-bromobenzothiazole
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 4-bromoaniline may be impure or oxidized. | Ensure the purity of 4-bromoaniline and the thiocyanate salt. Using freshly opened reagents is advisable. |
| Inefficient catalyst or reaction conditions: The choice and amount of catalyst can be crucial. | For condensation reactions, catalysts like polyphosphoric acid (PPA) can be effective. Reaction temperature can also significantly impact the yield; if the reaction is slow at room temperature, a gradual increase in temperature might be beneficial.[4] | |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side products may form at elevated temperatures. | If the yield is low, try gradually increasing the temperature. Conversely, if side reactions are observed, lowering the temperature may be beneficial.[4] | |
| Formation of Byproducts | Oxidation of starting materials or intermediates: The thiol group in intermediates can be susceptible to oxidation. | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[4] |
| Over-bromination: Excess bromine can lead to the formation of di- or tri-brominated byproducts. | Careful control of bromine stoichiometry and slow, controlled addition are critical. | |
| Product Purification Issues | Persistent colored impurities: Residual bromine or oxidation byproducts can discolor the final product. | After the reaction, quench excess bromine with a reducing agent like a saturated solution of sodium thiosulfate until the color disappears.[1] Recrystallization from a suitable solvent is also highly effective for purification.[1] |
| Product is an insoluble tar: This can result from polymerization or degradation. | Ensure the reaction temperature is well-controlled. Pouring the reaction mixture into ice-water can help precipitate the product as a solid. |
Part 2: N-Oxidation to this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No N-Oxide Formation | Inertness of the benzothiazole nitrogen: The 2-amino group can deactivate the heterocyclic nitrogen towards electrophilic oxidation. | A more reactive peroxyacid, such as trifluoroperacetic acid, may be required for less reactive substrates.[5] |
| Decomposition of the oxidizing agent: Peroxyacids can be unstable, especially at elevated temperatures. | Use a fresh batch of the peroxyacid and maintain a low reaction temperature. | |
| Formation of Byproducts | Oxidation of the sulfur atom: Peroxyacids can oxidize the sulfur atom to a sulfoxide or sulfone.[6] | Use a milder oxidizing agent or carefully control the stoichiometry of the peroxyacid. Running the reaction at a lower temperature can also improve selectivity. |
| Ring-opening of the benzothiazole: Strong oxidizing conditions can lead to the cleavage of the thiazole ring.[2][7] | Employ milder reaction conditions, such as a less reactive peroxyacid or lower temperatures. | |
| Oxidation of the amino group: The 2-amino group can be oxidized. | Protection of the amino group prior to N-oxidation may be necessary if this becomes a significant side reaction. | |
| Difficult Product Isolation | Presence of carboxylic acid byproduct: The peroxyacid is reduced to its corresponding carboxylic acid (e.g., m-chlorobenzoic acid from mCPBA). | The carboxylic acid byproduct can often be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromobenzothiazole
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cooling: Cool the stirred mixture in an ice-salt bath to below 10°C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise via the addition funnel to the cooled aniline mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the bromine addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a large beaker of ice water. Carefully neutralize the solution with a 10% NaOH solution until it is slightly basic (pH ~8).
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent, such as ethanol, to yield pure 2-Amino-5-bromobenzothiazole.
Protocol 2: N-Oxidation to this compound
This protocol is a general guideline and requires careful optimization to avoid side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-bromobenzothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
mCPBA Addition: Add meta-chloroperoxybenzoic acid (mCPBA, ~77%, 1.1 eq) portion-wise over 30 minutes, keeping the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the starting material is consumed, quench the excess mCPBA by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Resolving Poor Solubility of 2-Aminobenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-aminobenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my 2-aminobenzothiazole derivatives have such low aqueous solubility?
A1: The poor aqueous solubility of 2-aminobenzothiazole derivatives primarily stems from the hydrophobic nature of the fused benzothiazole ring system. While the 2-amino group offers a site for protonation, which can enhance solubility, the overall molecule is often lipophilic, leading to unfavorable interactions with water.[1] The crystalline structure of these compounds can also exhibit high lattice energy, making it difficult for water molecules to solvate and dissolve the solid.
Q2: What are the key physicochemical properties of the parent 2-aminobenzothiazole that I should be aware of?
A2: Understanding the properties of the core 2-aminobenzothiazole scaffold is crucial for designing derivatives and developing formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂S | [2][3] |
| Molecular Weight | 150.20 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 126-129 °C | [3][4][5] |
| pKa | 4.48 | [1] |
| Water Solubility | Sparingly soluble (<0.1 g/100 mL) | [2][3][6] |
| Organic Solvent Solubility | Freely soluble in alcohol, chloroform, and diethyl ether. | [2][3][4][7] |
Q3: What are the initial, simple steps I can take to solubilize my compound for in vitro screening?
A3: For initial in vitro assays, several straightforward methods can be employed to improve the solubility of your 2-aminobenzothiazole derivative:
-
pH Adjustment: Since the 2-amino group is basic, adjusting the pH of your aqueous buffer to be more acidic can protonate this group, thereby increasing aqueous solubility.[1] Given the pKa of 4.48 for the parent compound, a buffer with a pH below this value will favor the more soluble, protonated form.[1]
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) or ethanol, can be used to first dissolve the compound before diluting it into the aqueous assay buffer. It is critical to keep the final co-solvent concentration low (ideally <1% for cell-based assays) to avoid solvent-induced toxicity or artifacts.[1]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, like Tween 80 or Triton X-100, can be added to the buffer to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[1]
Q4: How much of a solubility improvement can I realistically expect with these different techniques?
A4: The degree of solubility enhancement is highly dependent on the specific chemical structure of your 2-aminobenzothiazole derivative and the chosen method. The following table provides an illustrative overview of the potential fold-increase in solubility that can be achieved with various techniques, based on data for poorly soluble compounds.
| Technique | Example Compound Type | Illustrative Fold-Increase in Solubility | Source(s) |
| Cyclodextrin Complexation | Riluzole (a benzothiazole derivative) | 1.7-fold (with α-CD), 3.7-fold (with SBE-β-CD) | [8] |
| Prodrug Approach | Various APIs | 80-fold to >2000-fold | [1] |
| Nanoemulsions | Various APIs | 3-fold to 10-fold | [1] |
| Nanosuspensions | Various APIs | ~2-fold | [1] |
Q5: My attempt at salt formation to improve solubility was unsuccessful. What could be the reason?
A5: Successful salt formation relies on a sufficient difference in the pKa values (ΔpKa) between the basic drug (your 2-aminobenzothiazole derivative) and the acidic counter-ion. A general guideline is that the ΔpKa should be greater than 2-3 for a stable salt to form.[1][9] If this condition is not met, the proton transfer from the acid to the base may be incomplete, resulting in a failure to form a stable salt.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues encountered during experiments.
Issue 1: My 2-aminobenzothiazole derivative precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
-
Question: What immediate troubleshooting steps can I take to prevent precipitation during my in vitro assay?
-
Answer:
-
Optimize Co-solvent Concentration: Reduce the final DMSO concentration to the lowest effective level, ideally below 0.5% for sensitive cell-based assays.[1]
-
Adjust Buffer pH: If your assay allows, lower the pH of the aqueous buffer to below the pKa of your compound to favor the more soluble protonated form.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween 80) to your buffer to aid in solubilization through micelle formation.[1]
-
Consider Cyclodextrins: For compounds that are particularly challenging, pre-complexing with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.[1]
-
Issue 2: I need to formulate my lead 2-aminobenzothiazole derivative for in vivo animal studies, but its poor solubility is hindering oral bioavailability.
-
Question: What are the most appropriate formulation strategies to consider for improving the in vivo performance of my compound?
-
Answer: For in vivo studies, more advanced formulation strategies are typically required:
-
Micronization/Nanonization: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing your compound in an amorphous state within a polymer matrix (e.g., PVP, HPMC) can lead to a higher apparent solubility and dissolution rate compared to the stable crystalline form.[1]
-
Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility and dissolution properties.
-
Salt Formation: If your derivative has a suitable pKa, forming a salt with a pharmaceutically acceptable acid can significantly increase its aqueous solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of a 2-aminobenzothiazole derivative in DMSO for use in in vitro assays.
Materials:
-
2-aminobenzothiazole derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of the 2-aminobenzothiazole derivative into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing an inclusion complex of a 2-aminobenzothiazole derivative with HP-β-CD to improve aqueous solubility.
Materials:
-
2-aminobenzothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water with gentle stirring.
-
Add the 2-aminobenzothiazole derivative to the HP-β-CD solution, typically at a 1:1 or 1:2 molar ratio (compound:cyclodextrin).
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1]
-
Freeze the resulting solution at -80°C.[1]
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the complex.
-
The resulting powder can be reconstituted in aqueous buffers for experiments.
Protocol 3: General Procedure for Co-crystal Screening by Solvent Evaporation
This protocol provides a general method for screening for co-crystal formation between a 2-aminobenzothiazole derivative and various co-formers.
Materials:
-
2-aminobenzothiazole derivative (API)
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
A selection of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile)
-
Small glass vials or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
In each vial, combine the 2-aminobenzothiazole derivative and a co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1).
-
Add a small amount of a solvent, just enough to dissolve the solids with gentle warming if necessary.
-
Allow the solvent to evaporate slowly at room temperature.
-
After complete evaporation, visually inspect the resulting solid under a microscope for any new crystalline forms that are different from the starting materials.
-
Characterize any promising new solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Logical workflow for successful salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]
- 5. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]
- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Catalyst Selection for 2-Aminobenzothiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for the efficient synthesis of 2-aminobenzothiazoles. Here, you will find answers to common problems and strategic advice on catalyst selection to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazole, which can lead to reduced yields or difficulties in purification.[1]
Question 1: My reaction yield is very low or non-existent. What are the common causes and how can I improve it?
Answer: Low or no product yield is a common challenge in organic synthesis and can stem from several factors.[1] A systematic troubleshooting approach is recommended.
-
Poor Quality of Starting Materials: The purity of your reactants is critical. 2-Aminothiophenol, for example, is highly susceptible to oxidation, which can significantly inhibit the reaction.[1]
-
Solution: Use freshly opened or purified starting materials. Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the oxidation of sensitive reagents like 2-aminothiophenol.[1]
-
-
Ineffective Catalyst System: The choice of catalyst is crucial and substrate-dependent. A catalyst that works well for one set of reactants may be inefficient for another.
-
Solution: Consider screening different catalysts. For syntheses involving 2-haloanilines, copper (e.g., CuI, CuO) and palladium (e.g., Pd(PPh₃)₄) catalysts are often effective.[2][3] For reactions starting from anilines and thiourea, catalysts ranging from transition metals (e.g., RuCl₃) to metal-free options like iodine can be employed.[2][3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction's success.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be beneficial.[1] Conversely, if byproduct formation is an issue at higher temperatures, lowering the temperature may be necessary.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial; if starting material is still present, consider extending the reaction duration.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]
-
Question 2: I am observing significant byproduct formation. How can I identify and minimize it?
Answer: Byproduct formation complicates purification and is a primary cause of low isolated yields.[1] Identifying the byproduct can provide clues to the underlying issue.
-
Disulfide Dimer Formation: When using 2-aminothiophenol, its thiol group can oxidize to form a disulfide dimer, a common impurity.[1]
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize this side reaction.[1]
-
-
Formation of Regioisomers: Using 3-substituted anilines can lead to a mixture of 5- and 7-substituted 2-aminobenzothiazoles.
-
Solution: Regioselectivity is often influenced by the steric hindrance of the substituent. To favor a specific isomer, a different synthetic strategy or a catalyst system known to favor a particular regiochemistry might be necessary.[3]
-
-
Incomplete Cyclization: The intermediate, such as a thiourea derivative, may not fully cyclize to form the benzothiazole ring.
-
Solution: The choice of catalyst and reaction conditions is critical for promoting efficient cyclization. Stronger catalysts or higher temperatures may be required to drive the reaction to completion.[1]
-
Question 3: My crude product is difficult to purify. What strategies can I use?
Answer: Purification challenges often arise from a complex mixture of products and unreacted starting materials.
-
Multiple Purification Steps: Every purification step, whether recrystallization or chromatography, inevitably results in some material loss.[1]
-
Solution: The best approach is to optimize the reaction to produce a cleaner crude product that requires fewer purification steps.[1]
-
-
Colored Impurities: The presence of colored impurities can be difficult to remove.
-
Solution: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[1]
-
Frequently Asked Questions (FAQs)
Question 4: How do I choose the most suitable catalyst for my specific 2-aminobenzothiazole synthesis?
Answer: The selection of an appropriate catalyst depends on several factors, including the starting materials, desired product, cost, and environmental considerations.[3]
-
For syntheses starting from 2-haloanilines (with a sulfur source like isothiocyanate or dithiocarbamates):
-
Copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂) are often a good first choice due to their lower cost and high efficiency, particularly for reactions involving 2-bromo and 2-iodoanilines.[2][3]
-
Palladium-based catalysts (e.g., Pd(PPh₃)₄) are highly effective, especially for less reactive 2-chloroanilines, but are generally more expensive.[2][3]
-
-
For syntheses starting from anilines and thiourea/potassium thiocyanate :
-
For "green" and sustainable synthesis :
Caption: Catalyst selection flowchart for 2-aminobenzothiazole synthesis.
Question 5: What are some environmentally friendly ("green") catalyst options for this synthesis?
Answer: Green chemistry principles are increasingly important in synthesis design. Several approaches avoid toxic reagents and solvents.
-
Metal-Free Catalysis: Iodine has emerged as an effective, metal-free catalyst for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines, using oxygen as the oxidant and producing water as the only byproduct.[5]
-
Inexpensive and Benign Metals: Iron(III) chloride (FeCl₃) is an inexpensive and environmentally benign catalyst that can facilitate the reaction of 2-iodoaniline with isothiocyanate in water, an ideal green solvent.[4][6]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption.[3] Copper-catalyzed reactions under microwave conditions have been shown to be efficient.[7]
-
Catalyst-Free Methods: Under certain conditions, the reaction can proceed without a catalyst, for instance, in the reaction of 2-iodoaniline with dithiocarbamate.[2] A three-component reaction of 2-aminobenzothiazole, aldehydes, and active methylene compounds can also proceed under solvent-free conditions.[8]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various catalytic systems, allowing for easy comparison.
Table 1: Synthesis from Anilines and a Thiocyanate/Thiourea Source
| Synthesis Method | Starting Materials | Catalysts & Reagents | Time (h) | Temp. (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Jacobson-like | Anilines, KSCN | Bromine, Acetic Acid | 2 - 4 | <10 to RT | 65-85 | [4] |
| Hugerschoff Reaction | Phenylthiourea | H₂SO₄, Bromine (cat.) | 1.5 - 6 | 65-70 | ~95 | [4][9] |
| Ruthenium-catalyzed | N-Arylthioureas | RuCl₃ | Not specified | Not specified | Up to 91 | [2][4] |
| Nano-BF₃/SiO₂ | Anilines, KSCN | Nano-BF₃/SiO₂ | Not specified | Not specified | High to Exc. |[10] |
Table 2: Synthesis from 2-Haloanilines or Related Precursors
| Catalyst System | Starting Materials | Other Reagents & Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Copper-catalyzed | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄, Toluene | 12 | 110 | Up to 95 | [4] |
| Copper-catalyzed (MW) | 2-Bromophenyl isothiocyanate, Amines | CuI (5 mol%), Ethanol | 0.5 | 130 | 27-89 | [7] |
| Palladium-catalyzed | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | Not specified | Not specified | Excellent | [11] |
| Iron-catalyzed | 2-Iodoaniline, Isothiocyanate | FeCl₃, Phase-transfer cat., Water | Not specified | 80 | Good to Exc. | [4][6] |
| Metal-free (Iodine) | Isothiocyanatobenzenes, Amines | I₂, O₂ (oxidant), Chlorobenzene | Not specified | 120 | Mod. to Exc. |[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Classical Synthesis from Aniline and Potassium Thiocyanate (Jacobson-like) [4]
-
Materials: Substituted aniline (1 eq.), potassium thiocyanate (1 eq.), glacial acetic acid, bromine.
-
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath (<10 °C).
-
Add potassium thiocyanate to the solution and stir.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole.
-
Protocol 2: Microwave-Assisted Copper-Catalyzed Synthesis [3][7]
-
Materials: 2-Bromophenyl isothiocyanate (1.0 mmol), desired amine (1.2 mmol), Copper(I) iodide (CuI, 0.05 mmol, 5 mol%), Ethanol (2 mL).
-
Equipment: Microwave reactor.
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromophenyl isothiocyanate, the amine, and CuI.
-
Add ethanol (2 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture can then be purified directly by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
-
Caption: General experimental workflow for 2-aminobenzothiazole synthesis.
Caption: Simplified reaction pathway from aniline to 2-aminobenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 6. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Proposed Analytical Methods for 2-Amino-5-bromobenzothiazole 3-oxide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances. This guide presents a proposed framework for the validation of analytical methods for the characterization and quantification of 2-Amino-5-bromobenzothiazole 3-oxide, a key building block in medicinal chemistry. Due to the limited availability of specific validated methods for this compound, this document provides a comparative analysis of proposed High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The performance characteristics and experimental protocols are extrapolated from established methods for structurally similar aminothiazole and aminobenzothiazole derivatives.
Comparative Analysis of Proposed Analytical Methods
The selection of an analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the anticipated performance characteristics for HPLC-UV and LC-MS/MS in the analysis of this compound.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Typical Acceptance Criteria (ICH) |
| Specificity | High (Good separation from potential impurities) | Very High (Excellent separation and mass-based identification) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% (depends on concentration) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% | ≤ 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | - |
| Limit of Quantitation (LOQ) | Low µg/mL range | ng/mL range | - |
| Robustness | Should remain unaffected by small, deliberate variations | Should remain unaffected by small, deliberate variations | System suitability parameters should be met under varied conditions. |
Proposed Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. The following are proposed protocols for the analysis of this compound.
Method 1: Proposed HPLC-UV Method
This method is proposed for the routine quality control and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (likely in the range of 254-320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards and quality control samples.
Method 2: Proposed LC-MS/MS Method
This highly sensitive and selective method is proposed for the quantification of this compound in complex matrices, such as biological fluids or in trace-level impurity analysis.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for optimal separation.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive or negative ion mode, to be determined based on the compound's ionization efficiency.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Sample Preparation: For complex matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be employed to remove interferences.
Forced Degradation Studies
To ensure the stability-indicating nature of the proposed analytical methods, forced degradation studies should be conducted.[1][2][3][4][5] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.[1][3][4][5] The analytical method should be capable of separating the intact drug from all significant degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship of the validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The proposed RP-HPLC-UV and LC-MS/MS methods provide a robust framework for the analytical validation of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The successful validation of these methods, following the principles outlined in this guide, will ensure the generation of reliable and accurate data, which is essential for regulatory submissions and the overall success of drug development programs.
References
A Comparative Analysis of 2-Aminobenzothiazole and Benzothiazole 3-Oxide Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific comparative studies on 2-Amino-5-bromobenzothiazole 3-oxide analogs are not extensively available in current literature, this guide provides a comprehensive comparison of the biological performance of structurally related 2-aminobenzothiazole and benzothiazole N-oxide analogs, leveraging available experimental data. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiazole framework.
Comparative Anticancer Activity of 2-Aminobenzothiazole Analogs
Numerous 2-aminobenzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The table below summarizes the IC50 values of several representative 2-aminobenzothiazole analogs.
Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminobenzothiazole Analogs
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [3][4] |
| MCF-7 | Breast Cancer | 39.51 | [3][4] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [3][4] |
| MCF-7 | Breast Cancer | 61.03 | [3][4] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [3][5] |
| A549 | Lung Cancer | 9.62 | [3][5] | |
| A375 | Malignant Melanoma | 8.07 | [3][5] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [3][5] |
| HCT-116 | Colon Carcinoma | 7.44 | [3][5] | |
| MCF-7 | Breast Cancer | 8.27 | [3][5] | |
| Compound 24 | C6 | Rat Glioma | 4.63 | [3][5] |
| A549 | Human Lung Adenocarcinoma | 39.33 | [5] | |
| Compound 4a | PANC-1 | Pancreatic Cancer | 27 | [6] |
| Compound 4b | PANC-1 | Pancreatic Cancer | 35 | [6] |
| PB11 | U87 | Glioblastoma | < 0.05 | [7] |
| HeLa | Cervical Cancer | < 0.05 | [7] | |
| Compound 188a | T47D | Breast Cancer | 0.69 | [2] |
| Compound 188b | T47D | Breast Cancer | 1.16 | [2] |
| Compound 188c | T47D | Breast Cancer | 4.82 | [2] |
Comparative Antimicrobial Activity of Benzothiazole Analogs
Benzothiazole derivatives, including N-oxides, have also been investigated for their efficacy against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity (MIC) of Benzothiazole Analogs
| Compound ID | Microbial Strain | Gram (+/-) / Type | MIC (µg/mL) | Reference |
| Compound 3e | Staphylococcus aureus | Gram + | 3.12 | [8] |
| Enterococcus faecalis | Gram + | 3.12 | [8] | |
| Salmonella typhi | Gram - | 3.12 | [8] | |
| Escherichia coli | Gram - | 3.12 | [8] | |
| Klebsiella pneumoniae | Gram - | 3.12 | [8] | |
| Pseudomonas aeruginosa | Gram - | 3.12 | [8] | |
| Compound 3n | Candida & Aspergillus spp. | Fungi | 1.56 - 12.5 | [8] |
| Compound 66c | Pseudomonas aeruginosa | Gram - | 3.1 - 6.2 | [9] |
| Staphylococcus aureus | Gram + | 3.1 - 6.2 | [9] | |
| Escherichia coli | Gram - | 3.1 - 6.2 | [9] | |
| Compound 133 | Staphylococcus aureus | Gram + | 78.125 | [9] |
| Escherichia coli | Gram - | 78.125 | [9] | |
| Compound 16c | Staphylococcus aureus | Gram + | 0.025 mM | [10] |
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole Acetamide Derivatives
A common route for the synthesis of 2-aminobenzothiazole analogs involves a two-step process:
-
Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: To a solution of 2-aminobenzothiazole in a suitable solvent (e.g., dry benzene), an equimolar amount of triethylamine is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is typically stirred for several hours, after which the precipitated amine hydrochloride is filtered off. The filtrate is concentrated to yield the intermediate product.
-
Synthesis of Final Analogs: The N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate is then reacted with various primary or secondary amines or substituted piperazines. The chlorine atom is displaced by the nucleophilic amine to yield the final N-(1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide derivatives.[11] The reaction conditions may vary, including the use of a solvent or solvent-free (neat) fusion.[4][11]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5 to 100 µM) and incubated for a period of 48 to 72 hours.[6][12]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is calculated from the dose-response curve.[12]
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.[14][15] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[7][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole analogs.
General Experimental Workflow
The development and evaluation of novel benzothiazole analogs typically follow a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for synthesis and biological evaluation of benzothiazole analogs.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Benzothiazole N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of a series of newly synthesized benzothiazole N-oxides. The data presented is derived from peer-reviewed experimental studies and is intended to inform researchers in the fields of medicinal chemistry and drug development.
Overview of Benzothiazole N-Oxides
Benzothiazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of an N-oxide moiety to the benzothiazole scaffold can significantly alter the electron density of the ring system, potentially modulating its biological activity. This guide focuses on a series of 2-styrylbenzothiazole-N-oxides and evaluates their antimicrobial and antiprotozoal efficacy.
Quantitative Biological Activity Data
The antimicrobial and antiprotozoal activities of four 2-styrylbenzothiazole-N-oxide derivatives were evaluated. The data are presented as Minimum Inhibitory Concentration (MIC) in µg/mL for antibacterial and antifungal activities, and as the negative logarithm of the 50% effective dose (log(1000/ED₅₀)) for antiprotozoal activity.
Table 1: Antimicrobial and Antiprotozoal Activity of 2-Styrylbenzothiazole N-Oxides
| Compound ID | R-group | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Microsporum gypseum (MIC, µg/mL) | Euglena gracilis (log(1000/ED₅₀)) |
| 1c | 4-N(CH₃)₂ | > 500 | > 500 | > 500 | 250 | 2.7 |
| 1d | 4-NO₂ | > 500 | > 500 | > 500 | > 500 | 2.5 |
| 1g | 4-morpholinyl | > 500 | > 500 | 500 | 250 | 2.8 |
| 1k | 4-thiomorpholinyl | > 500 | > 500 | > 500 | > 500 | 2.6 |
Data sourced from Gajdoš, P., et al. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. Molecules, 14(12), 5382-5388.
Experimental Protocols
Synthesis of 2-Styrylbenzothiazole N-Oxides (General Procedure)
A solution of 2-methylbenzothiazole-N-oxide (1.0 mmol) and an appropriately substituted benzaldehyde (1.0 mmol) was prepared in methanol (2 mL). A catalytic amount of 50% aqueous potassium hydroxide (0.05 mL) was added to the mixture. The reaction mixture was then heated to reflux for 3 hours. Upon cooling, the precipitated crude product was collected and purified by crystallization from ethanol.
Antimicrobial and Antifungal Activity Assay
The in vitro antimicrobial and antifungal activities were determined using the standard plate diffusion method. Mueller-Hinton agar was used for bacterial strains (Staphylococcus aureus, Escherichia coli), and Sabouraud agar was used for the yeast (Candida albicans) and the mold (Microsporum gypseum). The tested compounds were dissolved in DMSO. The minimum inhibitory concentrations (MIC) were determined and are presented in µg/mL.
Antiprotozoal Activity Assay
The antiprotozoal activity was evaluated against the unicellular flagellate Euglena gracilis. The activity is expressed as the negative logarithm of the 50% effective dose (log(1000/ED₅₀)).
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways for benzothiazole N-oxides are not extensively elucidated, the broader class of benzothiazole derivatives has been shown to exert its biological effects through various mechanisms. These include the inhibition of crucial enzymes in pathogens and cancer cells, and the modulation of signaling cascades involved in cell proliferation and inflammation.
dot digraph "synthesis_and_testing_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_synthesis" { label = "Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="2-Methylbenzothiazole-N-oxide +\nSubstituted Benzaldehyde", shape=cylinder, fillcolor="#FBBC05"]; reaction [label="Aldol-type Condensation\n(KOH, Methanol, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Styrylbenzothiazole\nN-Oxide Derivatives", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_testing" { label = "Biological Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Screening\n(Bacteria & Fungi)"]; antiprotozoal [label="Antiprotozoal Screening\n(Euglena gracilis)"]; mic [label="MIC Determination", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ed50 [label="ED50 Determination", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
start -> reaction; reaction -> product; product -> antimicrobial [lhead=cluster_testing]; product -> antiprotozoal; antimicrobial -> mic; antiprotozoal -> ed50; }
Caption: General workflow for the synthesis and biological evaluation of 2-styrylbenzothiazole N-oxides.
dot digraph "potential_benzothiazole_moa" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
benzothiazole [label="Benzothiazole Derivative", fillcolor="#FBBC05"];
subgraph "cluster_antimicrobial" { label = "Antimicrobial Mechanisms"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; enzyme_inhibition [label="Enzyme Inhibition\n(e.g., DNA Gyrase, Dihydrofolate Reductase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_wall [label="Cell Wall Synthesis\nDisruption"]; dna_damage [label="DNA Damage"]; }
subgraph "cluster_anticancer" { label = "Anticancer Mechanisms"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; kinase_inhibition [label="Tyrosine Kinase\nInhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Induction of Apoptosis"]; cell_cycle [label="Cell Cycle Arrest"]; }
benzothiazole -> enzyme_inhibition [label="Inhibits"]; benzothiazole -> cell_wall [label="Disrupts"]; benzothiazole -> dna_damage [label="Induces"]; benzothiazole -> kinase_inhibition [label="Inhibits"]; benzothiazole -> apoptosis [label="Induces"]; benzothiazole -> cell_cycle [label="Induces"];
enzyme_inhibition -> {fontcolor="#EA4335", label="Bacterial Death"} [color="#EA4335"]; cell_wall -> {fontcolor="#EA4335", label="Bacterial Death"} [color="#EA4335"]; dna_damage -> {fontcolor="#EA4335", label="Bacterial Death"} [color="#EA4335"]; kinase_inhibition -> {fontcolor="#34A853", label="Cancer Cell Death"} [color="#34A853"]; apoptosis -> {fontcolor="#34A853", label="Cancer Cell Death"} [color="#34A853"]; cell_cycle -> {fontcolor="#34A853", label="Cancer Cell Death"} [color="#34A853"]; }
Caption: Potential mechanisms of action for benzothiazole derivatives.
Discussion and Conclusion
The comparative data indicates that the tested 2-styrylbenzothiazole N-oxides exhibit weak antimicrobial activity against the selected bacterial and fungal strains, with MIC values generally exceeding 500 µg/mL.[1][2] However, they do show some activity against the mold Microsporum gypseum and the protozoan Euglena gracilis.[1][2]
It is noteworthy that previous studies on analogous benzothiazolium salts (where the nitrogen atom is quaternized with an alkyl group) have reported significantly higher antimicrobial activity. This suggests that the N-oxide moiety, in this particular series of compounds, does not confer potent antimicrobial properties.
The presented experimental protocols provide a clear and reproducible methodology for the synthesis and evaluation of these compounds. The generalized mechanism of action diagram, based on the broader benzothiazole literature, suggests that these compounds may interact with various cellular targets. Future research could focus on elucidating the specific molecular targets of benzothiazole N-oxides to better understand their structure-activity relationships and to guide the design of more potent analogues.
References
A Comparative Guide to Alternative Synthesis Routes for 2-Amino-5-bromobenzothiazole 3-oxide
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of proposed alternative synthesis routes for 2-Amino-5-bromobenzothiazole 3-oxide, a molecule of interest for further chemical exploration. Direct N-oxidation of 2-aminobenzothiazoles is often challenging due to the interference of the amino group. Therefore, this guide focuses on two strategic alternatives: the synthesis of the benzothiazole N-oxide core followed by the introduction of the 2-amino group, and the protection of the 2-amino group prior to N-oxidation.
Route 1: Synthesis via 5-Bromobenzothiazole 3-oxide
This approach involves the initial synthesis and N-oxidation of a benzothiazole core, followed by the introduction of the amino group at the 2-position. This strategy avoids the problematic direct oxidation of the 2-amino-substituted ring system.
Step 1a: Synthesis of 2-Amino-5-bromobenzothiazole
A common method for the synthesis of 2-Amino-5-bromobenzothiazole is the oxidative cyclization of 4-bromophenylthiourea.
-
Procedure: To a solution of 4-bromophenylthiourea in a suitable solvent such as chloroform or acetic acid, a solution of bromine in the same solvent is added dropwise with stirring at room temperature. The reaction mixture is then heated under reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 1b: Deamination of 2-Amino-5-bromobenzothiazole to 5-Bromobenzothiazole
Deamination can be achieved via a Sandmeyer-type reaction.
-
Procedure: 2-Amino-5-bromobenzothiazole is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of a reducing agent, such as hypophosphorous acid, to yield 5-bromobenzothiazole.
Step 2: N-Oxidation of 5-Bromobenzothiazole
The key N-oxidation step is performed using a peracid.
-
Procedure: 5-Bromobenzothiazole is dissolved in a suitable organic solvent like dichloromethane or chloroform. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like maleic anhydride, is added portion-wise at a controlled temperature (often 0 °C to room temperature).[1] The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, dried over an anhydrous salt, and the solvent is evaporated to yield 5-bromobenzothiazole 3-oxide.
Step 3: Synthesis of 2,5-Dibromobenzothiazole 3-oxide
Introduction of a bromine atom at the 2-position can be achieved via bromination of the N-oxide.
-
Procedure: 5-Bromobenzothiazole 3-oxide is treated with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, often with a radical initiator like AIBN, under reflux. Alternatively, direct bromination with bromine in a suitable solvent can be explored.
Step 4: Amination of 2,5-Dibromobenzothiazole 3-oxide
The final step involves the nucleophilic substitution of the 2-bromo substituent with an amino group.
-
Procedure: 2,5-Dibromobenzothiazole 3-oxide is reacted with a source of ammonia, such as a solution of ammonia in a polar aprotic solvent like DMF or DMSO, or by using a protected amine followed by deprotection. The reaction may require elevated temperatures to proceed.
Route 2: Synthesis via a Protected 2-Amino Group
This alternative route involves protecting the 2-amino group of 2-Amino-5-bromobenzothiazole, performing the N-oxidation, and subsequently deprotecting the amino group. The success of this route is highly dependent on the stability of the protecting group during the oxidation step and its facile removal.
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole
This step is identical to Step 1a in Route 1.
Step 2: Protection of the 2-Amino Group
A suitable protecting group, such as an acetyl or a carbamate group, is introduced.
-
Procedure (Acetylation): 2-Amino-5-bromobenzothiazole is dissolved in a solvent like pyridine or dichloromethane with a base (e.g., triethylamine). Acetic anhydride or acetyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The protected product, 2-acetamido-5-bromobenzothiazole, is then isolated and purified.
Step 3: N-Oxidation of the Protected Benzothiazole
The N-oxidation is performed on the protected compound.
-
Procedure: 2-Acetamido-5-bromobenzothiazole is subjected to N-oxidation using an appropriate oxidizing agent, such as m-CPBA or a hydrogen peroxide/maleic anhydride system, as described in Step 2 of Route 1. The reaction conditions should be carefully controlled to avoid side reactions with the protecting group.
Step 4: Deprotection of the 2-Amino Group
The protecting group is removed to yield the final product.
-
Procedure (Deacetylation): The N-oxide of 2-acetamido-5-bromobenzothiazole is treated with an acid or a base to hydrolyze the amide bond. For example, the compound can be refluxed in an aqueous solution of a strong acid like hydrochloric acid or a strong base like sodium hydroxide. The reaction progress is monitored, and upon completion, the pH is adjusted to precipitate the product, which is then filtered and purified.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Via 5-Bromobenzothiazole 3-oxide | Route 2: Via Protected 2-Amino Group |
| Number of Steps | 4 (from 2-Amino-5-bromobenzothiazole) | 3 |
| Key Challenge | Multi-step process with potential for yield loss at each stage. Introduction of the 2-bromo group on the N-oxide might require optimization. | Stability of the protecting group during oxidation and the efficiency of the deprotection step without affecting the N-oxide. |
| Potential Advantages | Avoids direct manipulation of the sensitive 2-amino group during oxidation. Each step involves well-established reaction types. | Potentially shorter route. |
| Potential Disadvantages | Longer overall synthesis. The deamination step can sometimes lead to side products. | The protecting group might not be fully inert to the oxidizing conditions. Deprotection conditions could potentially lead to degradation of the N-oxide. |
| Starting Material Accessibility | Requires synthesis of 5-bromobenzothiazole. | Starts from the readily available 2-Amino-5-bromobenzothiazole. |
Conclusion
Both proposed routes offer viable alternatives to the direct N-oxidation of 2-Amino-5-bromobenzothiazole. Route 1, while longer, may be more robust as it separates the sensitive N-oxidation from the presence of the free amino group. Route 2 is more concise but hinges on the successful selection of a protecting group that is stable under oxidative conditions and can be removed without compromising the N-oxide functionality. The choice of the optimal route will depend on the specific experimental capabilities, desired scale of synthesis, and the outcomes of preliminary feasibility studies for the key transformation steps in each pathway. Further experimental validation is necessary to determine the yields and practicality of each proposed synthesis.
References
A Comparative Guide to the Structural Confirmation of 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 2-Amino-5-bromobenzothiazole 3-oxide against its parent compound, 2-Amino-5-bromobenzothiazole. The introduction of an N-oxide functionality significantly influences the electronic and steric properties of the benzothiazole core, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unequivocal structure elucidation and for advancing research in organic synthesis and pharmaceutical development, where this compound shows potential as an anti-cancer agent.[1]
Structural Comparison and Expected Spectroscopic Data
The primary structural difference between this compound and 2-Amino-5-bromobenzothiazole is the presence of an oxygen atom bonded to the nitrogen atom of the thiazole ring. This N-O bond induces a significant downfield shift in the NMR signals of adjacent protons and carbons and introduces a characteristic N-O stretching vibration in the IR spectrum.
Table 1: Predicted ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Proton | 2-Amino-5-bromobenzothiazole (Predicted) | This compound (Predicted) | Rationale for Shift |
| H-4 | ~7.8 ppm (d) | ~8.2 ppm (d) | Deshielding effect of the N-oxide group. |
| H-6 | ~7.4 ppm (dd) | ~7.6 ppm (dd) | Moderate deshielding effect. |
| H-7 | ~7.5 ppm (d) | ~7.9 ppm (d) | Deshielding effect of the N-oxide group. |
| -NH₂ | ~7.3 ppm (s, br) | ~7.5 ppm (s, br) | Minor inductive effect. |
Table 2: Predicted ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
| Carbon | 2-Amino-5-bromobenzothiazole (Predicted) | This compound (Predicted) | Rationale for Shift |
| C-2 | ~168 ppm | ~160 ppm | Shielding effect due to altered hybridization and electron density. |
| C-4 | ~124 ppm | ~128 ppm | Deshielding effect of the N-oxide group. |
| C-5 | ~115 ppm | ~117 ppm | Minor inductive effect. |
| C-6 | ~128 ppm | ~130 ppm | Minor inductive effect. |
| C-7 | ~122 ppm | ~126 ppm | Deshielding effect of the N-oxide group. |
| C-7a | ~152 ppm | ~145 ppm | Shielding effect from the N-oxide. |
| C-3a | ~130 ppm | ~125 ppm | Shielding effect from the N-oxide. |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | 2-Amino-5-bromobenzothiazole | This compound | Key Differentiating Feature |
| IR (cm⁻¹) | ~3300-3400 (N-H str), ~1620 (C=N str) | ~3300-3400 (N-H str), ~1610 (C=N str), ~1250-1300 (N-O str) | Presence of a strong N-O stretching band. |
| MS (ESI+) | m/z 229/231 ([M+H]⁺) | m/z 245/247 ([M+H]⁺) | A mass difference of 16 amu corresponding to the oxygen atom. |
Experimental Protocols
Accurate structural confirmation relies on the meticulous application of various analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition :
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.
-
Data Acquisition :
-
Spectrometer: FT-IR spectrometer
-
Mode: Transmittance
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing : Perform a background subtraction using a spectrum of a pure KBr pellet.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition :
-
Mass Spectrometer: ESI-TOF or ESI-Orbitrap
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Gas Flow: Nitrogen at a flow rate appropriate for the instrument.
-
-
Data Analysis : Determine the exact mass of the [M+H]⁺ ion and compare it with the calculated theoretical mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This structured approach, combining predictive analysis with established experimental protocols, provides a robust framework for the unambiguous confirmation of the title compound's structure, facilitating its further investigation and application in scientific research.
References
A Comparative Efficacy Analysis of Benzothiazole and Benzoselenazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of benzothiazole and benzoselenazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry. While both classes of compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects, subtle structural differences between them can lead to significant variations in their therapeutic potential. This document aims to objectively compare their performance by presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid researchers in the development of novel therapeutics.
Executive Summary
Benzothiazole derivatives have been extensively studied and have shown significant promise in various therapeutic areas. However, emerging research on their selenium-containing counterparts, benzoselenazole derivatives, suggests that the substitution of sulfur with selenium can enhance biological activity and selectivity. A key study has demonstrated that benzoselenazole derivatives exhibit greater selectivity and specificity as c-MYC G-quadruplex transcription inhibitors compared to their benzothiazole and benzoxazole analogs. While direct comparative studies across a wide range of therapeutic areas are still limited, this guide compiles available quantitative data to facilitate a critical evaluation of these two important classes of heterocyclic compounds.
Anticancer Efficacy: A Comparative Overview
Both benzothiazole and benzoselenazole scaffolds have been utilized in the design of potent anticancer agents. The mechanism of action often involves the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
A direct comparison of analogous benzothiazole and benzoselenazole derivatives as inhibitors of c-MYC transcription, a key target in many cancers, has revealed the potential superiority of the selenium-containing compounds. One study found that benzoselenazole derivatives demonstrated greater selectivity for the c-MYC G-quadruplex and more specific anticancer activity compared to their benzothiazole counterparts.
While a broad direct comparison is not yet available in the literature, the following tables summarize the in vitro cytotoxic activity of various benzothiazole and benzoselenazole derivatives against common cancer cell lines to provide a basis for indirect comparison.
Data on Anticancer Activity
Table 1: Cytotoxic Activity of Benzothiazole Derivatives Against Various Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81 |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 |
| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | |
| Imidazole based Benzothiazoles | Compound 15 | - | 10 |
| Pyrimidine based Benzothiazoles | Pyridine containing pyrimidine derivative 34 | Colo205 | 5.04 |
| U937 | 13.9 | ||
| MCF-7 | 30.67 | ||
| A549 (Lung) | 30.45 | ||
| Benzamide based Benzothiazoles | Substituted methoxybenzamide benzothiazole 41 | - | 1.1 - 8.8 |
| Substituted chloromethylbenzamide benzothiazole 42 | - | 1.1 - 8.8 | |
| Naphthalimide-benzothiazole | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 |
| A549 (Lung) | 4.074 ± 0.3 | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | ||
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | |
| A549 (Lung) | 3.89 ± 0.3 | ||
| MCF-7 (Breast) | 5.08 ± 0.3 |
Table 2: Cytotoxic Activity of Benzoselenazole Derivatives Against Various Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| c-MYC Transcription Inhibitor | m-Se3 | Hepatoma Cells | Not specified |
Note: Data for benzoselenazole derivatives' cytotoxic activity with specific IC50 values against a broad range of cancer cell lines is limited in the currently available literature, highlighting an area for future research.
Antimicrobial Efficacy: A Comparative Overview
Benzothiazole derivatives have been widely investigated for their antibacterial and antifungal properties. The mechanism of their antimicrobial action often involves the inhibition of essential microbial enzymes. The data on the antimicrobial properties of benzoselenazole derivatives is less extensive, but initial studies suggest they are also a promising class of antimicrobial agents.
Data on Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives
| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) |
| Isatin Derivatives | E. coli | 3.1 |
| P. aeruginosa | 6.2 | |
| Bacillus cereus | 12.5 | |
| S. aureus | 12.5 | |
| Schiff Base Derivatives | S. aureus | 78.125 |
| E. coli | 78.125 | |
| K. pneumonia | 0.4 - 0.8 | |
| Amino-benzothiazole Schiff base | E. coli | 15.62 |
| P. aeruginosa | 15.62 | |
| Azo clubbed benzothiazoles | S. aureus | 312.5 - 1250 |
| E. coli | 312.5 - 1250 | |
| Phenyl urea derivatives | E. faecalis | 8 |
| S. aureus | 8 | |
| Dialkyne substituted 2-aminobenzothiazole | Gram+/Gram- bacteria | 3.12 |
| Fungal strains | 1.56 - 12.5 |
Table 4: Minimum Inhibitory Concentration (MIC) of Benzoselenazole Derivatives
| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) |
| Ferrocenyl selenazoles | E. coli | 0.5 |
Note: The limited data for benzoselenazole derivatives' antimicrobial activity underscores the need for further comparative studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole or benzoselenazole derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Broth Microdilution for Antimicrobial MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, this section provides diagrams of key signaling pathways and experimental workflows described in the literature.
A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of biological activities. Its derivatives have been extensively explored as potential therapeutic agents, demonstrating significant anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, supported by experimental data from various studies.
Anticancer Activity
2-aminobenzothiazole derivatives have emerged as potent anticancer agents by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][2]
Several studies have focused on developing 2-aminobenzothiazole derivatives as inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include PI3K, AKT, mTOR, EGFR, and CDKs.[3][4]
Structure-Activity Relationship Insights:
-
Substitution on the 2-amino group: Modifications at this position are crucial for activity. The introduction of bulky aromatic or heteroaromatic moieties can enhance potency. For instance, the incorporation of an aminopyridine motif has been shown to improve CDK2 inhibition.[2]
-
Substitution on the benzothiazole ring: The nature and position of substituents on the fused benzene ring significantly influence anticancer activity. Electron-withdrawing groups like nitro (NO2) or halogens (Cl, F), and electron-donating groups like ethoxy (OEt) at the 6-position can enhance cytotoxicity.[2][4] For example, a nitro or ethoxy group at the C6 position of the 2-aminobenzothiazole scaffold in certain derivatives decreased EGFR inhibition activity but significantly improved antiproliferative activity against MCF-7 cells.[2]
-
Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as piperazine, has yielded compounds with potent anticancer activity.[1][3] For instance, a 2-aminobenzothiazole–piperazine hybrid demonstrated significant growth reduction in lung and breast cancer cell lines.[3]
Quantitative Comparison of Anticancer Activity:
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Contains a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core. | [3][4] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, but not primarily through PI3Kγ inhibition. | [3][4] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Features a piperazine-4-nitroaniline substituent. | [3][4] |
| MCF-7 (Breast Cancer) | 27.08 | Shows potent inhibition of PIK3CD/PIK3R1. | [3][4] | |
| Compound 12 | MCF-7 (Breast Cancer) | 2.49 | 6-nitro or 6-ethoxy substitution on the benzothiazole ring. | [2] |
| PC9 (EGFR mutant) | 1.05 | [2] | ||
| HCC827 (EGFR mutant) | 3.43 | [2] | ||
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | 2-aminobenzothiazole-thiazolidinone hybrid. | [2] |
| HCT-116 (Colon Cancer) | 7.44 | Introduction of a substituent on the phenyl ring enhances activity. | [2] | |
| MCF-7 (Breast Cancer) | 8.27 | [2] | ||
| Compound 40 | A549 (Lung Cancer) | 3.55 | Fused 1,2,4-triazole moiety. Potent CDK2 inhibitor. | [2] |
| MCF-7 (Breast Cancer) | 3.17 | [2] | ||
| Hep3B (Liver Cancer) | 4.32 | [2] | ||
| Compound 51 | HCT-116 (Colon Cancer) | 5.61 | Di-thiazole derivative. | [5] |
| HepG2 (Liver Cancer) | 7.92 | [5] | ||
| MCF-7 (Breast Cancer) | 3.84 | [5] |
The PI3K/AKT/mTOR pathway is a critical signaling cascade often hyperactivated in various cancers. 2-aminobenzothiazole derivatives have been designed to inhibit key kinases in this pathway.[4]
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
-
Antibacterial Activity: The introduction of thiazolidinone and arylidene moieties to the 2-aminobenzothiazole core has resulted in compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown potent activity against resistant strains like MRSA by dually inhibiting DNA gyrase and topoisomerase IV.[6] The presence of a diethylamino group at the 4th position of a benzylidene ring has been shown to augment antibacterial activity.[7]
-
Antifungal Activity: Certain substitutions on the benzothiazole ring are crucial for antifungal potency. Molecular modeling-guided design has led to derivatives with significant activity against Candida species.[8]
Quantitative Comparison of Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| 4b | S. aureus (MRSA) | 1.95 | Dual inhibitor of DNA gyrase and topoisomerase IV. | [6] |
| E. faecium (MDR) | 3.9 | [6] | ||
| 7a | S. aureus (MRSA) | 0.97 | Dual inhibitor of DNA gyrase and topoisomerase IV. | [6] |
| E. faecium (MDR) | 1.95 | [6] | ||
| C. albicans | 3.9 | [6] | ||
| 41c | E. coli | 3.1 | Benzothiazole-isatin hybrid. More active than ciprofloxacin. | [7] |
| P. aeruginosa | 6.2 | [7] | ||
| 1n | C. albicans | 4-8 | 6-substituted 2-aminobenzothiazole. | [8] |
| C. parapsilosis | 4-8 | [8] | ||
| C. tropicalis | 4-8 | [8] | ||
| 1o | C. albicans | 4-8 | 6-substituted 2-aminobenzothiazole. | [8] |
| C. parapsilosis | 4-8 | [8] | ||
| C. tropicalis | 4-8 | [8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[10][11]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 72 hours).[12]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11] Cell viability is calculated relative to untreated control cells.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.[16]
-
Serial Dilution: The 2-aminobenzothiazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[14]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. The structure-activity relationship studies reveal that strategic modifications to the core structure, particularly at the 2-amino position and the fused benzene ring, can lead to potent and selective compounds with diverse biological activities. The data presented in this guide highlights the potential of 2-aminobenzothiazole derivatives as promising candidates for further preclinical and clinical development in the fields of oncology and infectious diseases.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
Navigating the Cross-Reactivity Landscape of 2-Aminobenzothiazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity and selectivity of the 2-aminobenzothiazole scaffold, with a focus on derivatives that have been evaluated against various biological targets. While specific cross-reactivity studies on 2-Amino-5-bromobenzothiazole 3-oxide are not extensively available in public literature, this guide leverages data from structurally related compounds to provide a framework for assessment and comparison.
The 2-aminobenzothiazole core is a prevalent motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1] The selectivity of these compounds across different targets is a critical factor in their development as therapeutic agents, influencing both their efficacy and potential off-target effects.
Comparative Selectivity of Benzothiazole Derivatives
The cross-reactivity of 2-aminobenzothiazole derivatives is often evaluated through their inhibitory activity against a panel of related enzymes, such as protein kinases, or their cytotoxic effects on various cell lines. The data presented below, synthesized from multiple studies, illustrates the selectivity profiles of representative compounds from this class.
Table 1: Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency and provide a snapshot of the compounds' cytotoxic selectivity.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| OMS5 | A549 | Lung Cancer | 22.13[2] |
| MCF-7 | Breast Cancer | 39.51[2] | |
| OMS14 | A549 | Lung Cancer | 34.09[2] |
| MCF-7 | Breast Cancer | 61.03[2] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43[2] |
| A549 | Lung Cancer | 9.62[2] | |
| A375 | Malignant Melanoma | 8.07[2] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99[2] |
| HCT-116 | Colon Carcinoma | 7.44[2] | |
| MCF-7 | Breast Cancer | 8.27[2] | |
| Compound 21 | HepG2 | Liver Cancer | 12.14[2] |
| HCT-116 | Colon Carcinoma | 11.21[2] | |
| MCF-7 | Breast Cancer | 10.34[2] |
Table 2: Kinase Selectivity Profile of a 2-Aminobenzothiazole-Based VEGFR-2 Inhibitor
This table showcases the selectivity of a representative 2-aminobenzothiazole derivative against its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), versus other related kinases. The selectivity is expressed as a fold difference in IC50 values.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) vs. Off-Target |
| Cmpd-A | VEGFR-2 | 8.5[3] | EGFR | >10,000 | >1176[3] |
| FGFR1 | 230 | 27[3] | |||
| PDGFRβ | 150 | 18[3] | |||
| c-Kit | 450 | 53[3] | |||
| p38α | >5,000 | >588[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are generalized protocols for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Preparation of Reagents : Prepare assay buffer, kinase, substrate, and ATP solutions at desired concentrations.
-
Compound Dilution : Serially dilute the test compound (e.g., a 2-aminobenzothiazole derivative) to create a range of concentrations.
-
Assay Plate Setup : In a microplate, add the kinase, substrate, and assay buffer to the appropriate wells.
-
Inhibitor Addition : Add the diluted test compound or a reference inhibitor to the designated wells. Include a control group with no inhibitor.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP to all wells.
-
Incubation : Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection : Stop the reaction and add a detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is proportional to the kinase activity.
-
Data Analysis : Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[4]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
Visualizing Molecular Interactions and Experimental Processes
Diagrams illustrating signaling pathways and experimental workflows can aid in the conceptual understanding of cross-reactivity studies.
Caption: Simplified kinase signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Benchmarking 2-Amino-5-bromobenzothiazole 3-oxide: A Comparative Guide to NQO2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-Amino-5-bromobenzothiazole 3-oxide against NRH:Quinone Oxidoreductase 2 (NQO2), benchmarked against a series of known benzothiazole-based inhibitors. Due to the limited publicly available data on the direct inhibitory properties of this compound, this comparison is based on the well-documented inhibitory activities of structurally related benzothiazole compounds against NQO2, a key enzyme implicated in cancer and inflammation.
Introduction to NQO2
NRH:Quinone Oxidoreductase 2 (NQO2) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[1] Unlike its homolog NQO1, NQO2 utilizes dihydronicotinamide riboside (NRH) as its preferred electron donor.[1] NQO2 is implicated in a variety of cellular processes, including the detoxification of xenobiotics, the modulation of oxidative stress, and the regulation of protein stability.[2][3] Elevated expression of NQO2 has been observed in several cancer types, making it a promising target for therapeutic intervention.[2] Inhibition of NQO2 has been shown to have potential in enhancing cancer therapies and mitigating oxidative damage in neuroinflammation.[2]
The benzothiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective NQO2 inhibitors.[2] This guide will explore the inhibitory potential of this class of compounds, with a focus on providing a framework for evaluating novel derivatives like this compound.
Quantitative Comparison of NQO2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of benzothiazole derivatives against human recombinant NQO2. The IC50 value for this compound is presented as hypothetical and would require experimental validation.
| Compound | IC50 (nM) against NQO2 | Reference |
| This compound | Hypothetical | |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | 25 | [2] |
| 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 31 | [2] |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 51 | [2] |
| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 79 | [2] |
| 6-methoxy-2-(3',5'-dimethoxyphenyl)benzo[d]thiazole | 108 | [2] |
| 6-(trifluoromethyl)-2-(3',5'-dimethoxyphenyl)benzo[d]thiazole | 123 | [2] |
| Resveratrol (Positive Control) | 997 | [4] |
Experimental Protocols
The following is a detailed methodology for the in vitro NQO2 enzyme inhibition assay, adapted from published literature, which can be used to determine the IC50 values of test compounds like this compound.[4]
NQO2 Enzyme Inhibition Assay Protocol
-
Materials and Reagents:
-
Recombinant Human NQO2 Enzyme
-
Dihydronicotinamide riboside (NRH) or a suitable analog (e.g., EP0152R) as the co-substrate
-
2,6-Dichlorophenolindophenol (DCPIP) as the substrate
-
Phosphate buffer (50 mM, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate with a final reaction volume of 200 µL.
-
Prepare a reaction mixture containing phosphate buffer, 40 µM DCPIP, and 200 µM NRH.
-
Add varying concentrations of the test inhibitor (or DMSO for control wells) to the reaction mixture. Six different concentrations are typically used to generate a dose-response curve.
-
Pre-incubate the plate at 37 °C.
-
Initiate the reaction by adding 100 ng of the NQO2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to NQO2 activity.
-
-
Data Analysis:
-
Calculate the initial rates of the enzyme reaction from the linear portion of the absorbance vs. time curve.
-
Convert the rates into percentage of enzyme activity relative to the DMSO control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% decrease in NQO2 activity, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizing NQO2's Role and Inhibition
The following diagrams illustrate the general workflow of an NQO2 inhibition assay and a simplified signaling pathway involving NQO2.
Caption: Workflow for determining the IC50 of an NQO2 inhibitor.
Caption: Simplified NQO2 signaling pathway and point of inhibition.
Conclusion
While the inhibitory activity of this compound against NQO2 remains to be experimentally determined, its structural similarity to known potent benzothiazole inhibitors suggests it could be a valuable candidate for further investigation. The data and protocols presented in this guide offer a framework for the systematic evaluation of this and other novel compounds targeting NQO2. The development of selective NQO2 inhibitors holds significant promise for advancing the treatment of cancer and inflammatory diseases.
References
- 1. genecards.org [genecards.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Polymorphisms and Pharmacogenomics of NQO2: The Past and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromobenzothiazole 3-oxide: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 2-Amino-5-bromobenzothiazole 3-oxide must adhere to strict safety and disposal protocols to ensure a safe working environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper management and disposal of this brominated organic compound.
As a brominated organic compound, this compound is classified as hazardous waste and requires careful handling from use to disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[2] All handling of this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] In case of skin contact, wash the affected area immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3][4]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste, including any contaminated materials, must be classified and collected as halogenated organic waste .[1][5]
-
Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[6][7] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or the release of vapors.[7][8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and specify "Halogenated Organic Waste".[1][5] The full chemical name, "this compound," and the approximate quantity or concentration should be clearly indicated.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[6] Ensure that the waste is segregated from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][7]
Quantitative Data for Hazardous Waste Accumulation
Laboratories must adhere to strict limits on the amount of hazardous waste that can be accumulated. The following table summarizes general guidelines from various sources. Researchers should consult their institution's specific policies for exact quantities.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Once limit is reached, removal within 3 days |
Data compiled from university laboratory safety guidelines.[6][9]
Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound is a regulated process that must be managed through your institution's Environmental Health & Safety (EH&S) department or equivalent authority. Under no circumstances should this chemical be disposed of down the sink or in the regular trash .[8][10]
-
Waste Collection: Collect all waste containing this compound, including residues, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and rinseate from cleaning contaminated glassware, in the designated halogenated organic waste container.[1]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Do not overfill the container; leave adequate headspace for vapor expansion.[7]
-
Request for Pickup: Once the container is full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EH&S department.[6] This is typically done through an online system.
-
Documentation: Complete all necessary waste disposal forms accurately, providing a complete list of the container's contents.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills that can be safely managed by laboratory staff, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[11] All materials used for spill cleanup must also be disposed of as hazardous waste.[9] For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acs.org [acs.org]
- 11. aksci.com [aksci.com]
Essential Safety and Operational Guide for 2-Amino-5-bromobenzothiazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-bromobenzothiazole 3-oxide. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.[2] It is also recommended to wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection : If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator is necessary.[3]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][3][4]
Quantitative Data Summary
| Hazard Statement | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | P280: Wear protective gloves.[4] |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product.[3][6] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
